19:0-12:0-19:0 TG-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C53H102O6 |
|---|---|
Peso molecular |
840.4 g/mol |
Nombre IUPAC |
(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
Clave InChI |
YVHBSDKZPZMEEF-BXJPYAOGSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to 19:0-12:0-19:0 TG-d5: An Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
19:0-12:0-19:0 TG-d5 is a high-purity, deuterated synthetic triglyceride that serves as a crucial internal standard for the accurate quantification of triglycerides (TGs) in complex biological samples using mass spectrometry-based lipidomics.[1][2][3] Its defined structure, incorporating two nonadecanoic acid (19:0) chains and one dodecanoic acid (12:0, lauric acid) chain on a glycerol backbone with five deuterium atoms, provides a distinct mass shift, enabling its differentiation from endogenous triglycerides.[1][3][4] This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use in advanced lipid analysis.
Core Properties and Data Presentation
The physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Systematic Name | 1,3-dinonadecanoyl-2-dodecanoyl-sn-glycerol-d5 | [4] |
| Synonyms | 1,3(d5)-dinonadecanoyl-2-lauroyl-glycerol, TG d5-(19:0/12:0/19:0) | [1] |
| Molecular Formula | C₅₃H₉₇D₅O₆ | [1][3] |
| Formula Weight | 840.40 g/mol | [1][3] |
| Exact Mass | 839.799 | [1] |
| CAS Number | 944709-21-1 | [1][3] |
| Physical Form | Powder | [3] |
| Purity | >99% (by TLC) | [3] |
| Storage Temperature | -20°C | [1][3] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative lipidomics to mitigate the variability inherent in sample preparation and mass spectrometry analysis.[5] Its use is critical in studies aiming to:
-
Elucidate Disease Mechanisms: By enabling precise measurement of triglyceride profiles, this standard aids in understanding the role of lipid dysregulation in metabolic diseases, cardiovascular disorders, and neurological conditions like Amyotrophic Lateral Sclerosis (ALS).[5]
-
Biomarker Discovery: Accurate quantification of specific triglyceride species can lead to the identification of novel biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.
-
Pharmacokinetic Studies: The impact of deuterium substitution on the pharmacokinetics of compounds can be studied, providing insights into drug metabolism and distribution.[2]
-
Nutritional Research: It allows for the detailed analysis of how diet influences the composition of triglycerides in various tissues and biofluids.
Experimental Protocols
The following sections detail the methodologies for the use of this compound in a typical lipidomics workflow, from sample preparation to data acquisition.
Sample Preparation: Lipid Extraction
A common method for extracting lipids from biological samples, such as plasma or tissue homogenates, is a modified Bligh-Dyer or Folch extraction.
Materials:
-
Biological sample (e.g., 20-30 mg of tissue, 20 µL of plasma)[5][6]
-
Methanol:Chloroform (9:1, v/v) containing 10 mg/L of this compound internal standard[5][7]
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Centrifuge
-
Vacuum concentrator
Protocol:
-
To the pre-weighed and chilled biological sample, add 600 µL of the ice-cold methanol:chloroform (9:1) solution containing the this compound internal standard.[5][7]
-
Homogenize the sample thoroughly. For tissue samples, a cryomill can be used.[5]
-
Add additional chloroform to achieve a final chloroform:methanol ratio of 2:1.[7]
-
Vortex the mixture vigorously and then agitate for 30 minutes at 20°C.[7]
-
Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes to separate the phases.[7]
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the extracted lipids completely using a vacuum concentrator.[7]
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as water-saturated butanol:methanol (9:1, v/v).[7]
UPLC-MS/MS Analysis of Triglycerides
The reconstituted lipid extract is then analyzed by Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC System (e.g., Agilent 1290 or Waters ACQUITY UPLC I-Class)[5]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 or Waters Xevo TQ-S micro)[5]
LC Conditions:
-
Column: A reversed-phase column suitable for lipid separation, such as a CORTECS T3 2.7 µm (2.1 x 30 mm) column.
-
Mobile Phase A: 0.01% formic acid in water containing 0.2 mM Ammonium Formate.
-
Mobile Phase B: 50% isopropanol in acetonitrile containing 0.01% formic acid and 0.2 mM Ammonium Formate.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
Initial: 90% Mobile Phase B, hold for 2 minutes.
-
Ramp to 98% Mobile Phase B over 4 minutes.
-
Hold at 98% Mobile Phase B for 2 minutes for column wash.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 2.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 650°C.
-
Cone Gas Flow: 50 L/hr.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for endogenous triglycerides are monitored alongside the specific transition for this compound. The precursor ion is typically the ammonium adduct [M+NH₄]⁺, and the product ions correspond to the neutral loss of one of the fatty acid chains.
Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the this compound internal standard. This normalization corrects for variations in extraction efficiency, injection volume, and ionization suppression, allowing for accurate relative or absolute quantification when used with a calibration curve.
Visualizations: Workflows and Pathways
To further elucidate the role of this compound and the context of its application, the following diagrams illustrate the experimental workflow and the relevant metabolic pathway.
Caption: Experimental workflow for quantitative lipidomics using a deuterated internal standard.
Caption: Simplified overview of triglyceride synthesis and breakdown pathways in a cell.
Conclusion
This compound is an indispensable tool for modern lipidomics research. Its well-defined chemical nature and isotopic labeling provide the necessary reliability for the precise quantification of triglycerides in complex biological matrices. The methodologies outlined in this guide, combined with the contextual understanding of triglyceride metabolism, empower researchers to conduct robust and reproducible studies, ultimately advancing our knowledge of lipid biology in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thebraincancercentre.org.au [thebraincancercentre.org.au]
An In-depth Technical Guide to the Physical Characteristics of 19:0-12:0-19:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the deuterated triglyceride 19:0-12:0-19:0 TG-d5. This molecule, also known as 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, is a critical internal standard in lipidomics research, enabling precise quantification of triglycerides in complex biological samples through mass spectrometry. This document outlines its key properties, details generalized experimental protocols for its characterization, and provides visual representations of analytical workflows.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are essential for its accurate use in experimental settings, from preparing standard solutions to interpreting analytical data.
| Property | Value | Source |
| Synonyms | 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, TG d5-(19:0/12:0/19:0) | [Avanti Polar Lipids] |
| Molecular Formula | C₅₃H₉₇D₅O₆ | [Avanti Polar Lipids] |
| Formula Weight | 840.404 | [Avanti Polar Lipids] |
| Exact Mass | 839.799 | [Avanti Polar Lipids] |
| Physical Form | Powder | [Avanti Polar Lipids] |
| Melting Point | 255 °C (decomposes) | [Merck] |
| Solubility | Soluble in DMSO (10 mM) | [Immunomart] |
| Storage Temperature | -20°C | [Avanti Polar Lipids] |
| CAS Number | 944709-21-1 | [Avanti Polar Lipids] |
Experimental Protocols for Characterization
The following are detailed, generalized methodologies for the characterization of triglycerides like this compound. These protocols are based on established techniques in lipid analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a powerful technique for separating triglycerides based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains.[1][2]
-
Instrumentation: A high-performance liquid chromatograph (HPLC) system equipped with a C18 reverse-phase column, a gradient pump, an autosampler, and an evaporative light-scattering detector (ELSD) or a mass spectrometer (MS).[1][3][4]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent, such as a 2:1 (v/v) mixture of methanol and methyl-tert-butyl ether (MTBE), to create a 1 mg/mL stock solution.[5]
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL using the same solvent.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter prior to injection.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol.[5]
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, gradually increasing to a high percentage over 20-30 minutes to elute the highly hydrophobic triglycerides.[5] A representative gradient could be: 0-2 min, 30% B; 2-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B (re-equilibration).
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.[1]
-
Injection Volume: 1-5 µL.
-
-
Data Analysis: The purity of the triglyceride is determined by the peak area of the main component relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Structural Verification
Mass spectrometry is used to confirm the molecular weight and structure of the triglyceride. When coupled with HPLC (LC-MS), it provides a powerful tool for both separation and identification.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Infusion: The sample solution (prepared as for HPLC) can be directly infused into the mass spectrometer or injected via an LC system.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for triglycerides, often with the addition of an adduct-forming salt like ammonium formate to the mobile phase to promote the formation of [M+NH₄]⁺ ions.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the triglyceride (e.g., m/z 100-1200).
-
Collision Energy (for MS/MS): To confirm the fatty acid composition, tandem mass spectrometry (MS/MS) is performed. The precursor ion (e.g., the [M+NH₄]⁺ ion of this compound) is isolated and fragmented using a specific collision energy.
-
-
Data Analysis:
-
The full scan mass spectrum should show a prominent peak corresponding to the exact mass of the [M+NH₄]⁺ or other adducts of this compound.
-
The MS/MS spectrum will show fragment ions corresponding to the neutral loss of the fatty acid chains, confirming the presence of two nonadecanoic acid (19:0) and one dodecanoic acid (12:0) chains. The deuterated glycerol backbone will also be reflected in the mass of the fragment ions.
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and other thermal transitions of the triglyceride.[6]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered this compound into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.[6]
-
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -20°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point.[6]
-
Cool the sample back to the starting temperature.
-
A second heating ramp is often performed to observe the behavior after a controlled cooling cycle.[6]
-
-
Atmosphere: The experiment should be conducted under an inert nitrogen atmosphere to prevent oxidation.[6]
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the triglyceride. The peak temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for using this compound as an internal standard and the classification of lipids.
Caption: Experimental workflow for quantitative lipidomics using a deuterated triglyceride internal standard.
Caption: Hierarchical classification of this compound within the lipidome.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]
- 4. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 5. youngin.com [youngin.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 19:0-12:0-19:0 TG-d5: A Core Tool in Lipidomics Research
This technical guide provides a comprehensive overview of 1,3-dinonadecanoyl-2-dodecanoyl-sn-glycerol-d5 (19:0-12:0-19:0 TG-d5), a deuterated triglyceride internal standard crucial for accurate quantification in lipidomics research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's properties, its application in experimental workflows, and the biochemical pathways in which triglycerides participate.
Core Properties of this compound
This compound is a synthetic, stable isotope-labeled triglyceride used as an internal standard in mass spectrometry-based lipid analysis. The incorporation of five deuterium atoms (d5) on the glycerol backbone provides a distinct mass shift, allowing it to be differentiated from endogenous triglycerides while maintaining similar chemical and physical properties. This ensures comparable extraction efficiency and ionization response, which are critical for accurate quantification.
| Property | Value | Reference |
| Chemical Name | 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol | [1] |
| Synonyms | TG d5-(19:0/12:0/19:0), 1,3-dinonadecanoyl-2-lauroyl-sn-glycerol-d5 | [1] |
| Molecular Formula | C₅₃H₉₇D₅O₆ | [1] |
| Formula Weight | 840.404 g/mol | [1][2] |
| Exact Mass | 839.799 | [1] |
| Physical Form | Powder | [1] |
| Storage | -20°C | [1] |
| Stability | 1 Year | [1] |
Experimental Protocols
The use of this compound as an internal standard is a cornerstone of quantitative lipidomics. Below are detailed methodologies for its application in lipid extraction and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lipid Extraction from Plasma using this compound Internal Standard
This protocol is adapted from established lipid extraction methods, such as the Folch or Bligh-Dyer procedures, and incorporates the deuterated internal standard for accurate quantification.
Materials:
-
Plasma samples
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add 50 µL of plasma. Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The final concentration of the internal standard should be within the linear range of the mass spectrometer.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper aqueous phase and the lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). Vortex briefly to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis of Triglycerides
This section outlines a general LC-MS/MS method for the analysis of triglycerides, including the deuterated internal standard.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for separating triglycerides (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
-
MRM Transitions: For this compound, the precursor ion will be the ammoniated adduct [M+NH₄]⁺. The product ions will correspond to the neutral loss of the fatty acid chains (nonadecanoic acid and dodecanoic acid).
-
Neutral Loss Scan: A neutral loss scan for the fatty acid moieties can be used to identify and quantify different triglyceride species.
-
Collision Energy: Optimized for the fragmentation of triglycerides.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires expertise in organic chemistry. A general synthetic strategy involves the acylation of a deuterated glycerol backbone.
-
Preparation of Deuterated Glycerol: Commercially available glycerol-d5 is the starting material.
-
Protection of Glycerol: The primary hydroxyl groups of glycerol-d5 are protected, leaving the secondary hydroxyl group available for acylation.
-
Acylation with Dodecanoic Acid: The free secondary hydroxyl group is esterified with dodecanoic acid (12:0).
-
Deprotection: The protecting groups on the primary hydroxyls are removed.
-
Acylation with Nonadecanoic Acid: The two primary hydroxyl groups are then esterified with nonadecanoic acid (19:0) to yield the final product, this compound.
-
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Signaling Pathways and Experimental Workflows
Triglycerides are central molecules in energy metabolism. Their synthesis (lipogenesis) and breakdown (lipolysis) are tightly regulated by hormonal and cellular signals.
Triglyceride Metabolism Signaling Pathway
The following diagram illustrates the key pathways of triglyceride synthesis and degradation, highlighting the regulatory roles of insulin and glucagon. Insulin promotes triglyceride storage, while glucagon stimulates their breakdown to release fatty acids for energy.
Caption: Overview of triglyceride synthesis and degradation pathways with hormonal regulation.
Experimental Workflow for Quantitative Lipidomics
This diagram outlines the logical flow of a typical quantitative lipidomics experiment, from sample collection to data analysis, emphasizing the critical role of the deuterated internal standard.
Caption: A typical experimental workflow for quantitative lipidomics using a deuterated internal standard.
References
A Technical Guide to the Synthesis of Deuterated Triglyceride Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for synthesizing deuterated triglyceride standards. These isotopically labeled compounds are invaluable tools in metabolic research, drug development, and advanced analytical techniques, serving as internal standards for mass spectrometry, tracers for lipid metabolism studies, and probes in neutron scattering experiments. This document outlines the primary synthesis strategies, including the deuteration of fatty acid precursors and their subsequent esterification to a glycerol backbone, supported by detailed experimental protocols and quantitative data.
Introduction to Deuterated Triglycerides
Deuterated triglycerides, where hydrogen atoms are replaced by their heavier isotope, deuterium, offer a non-radioactive method for tracing the metabolic fate of lipids in vivo and in vitro. The increased mass imparted by deuterium allows for their clear distinction from their endogenous, non-labeled counterparts in mass spectrometry-based analyses. Furthermore, the distinct nuclear magnetic resonance and vibrational spectroscopy properties of deuterated lipids provide unique advantages in structural biology studies. The synthesis of high-purity deuterated triglyceride standards is, therefore, a critical prerequisite for accurate and reliable experimental outcomes.
Core Synthesis Strategies
The synthesis of a deuterated triglyceride standard is a two-stage process:
-
Deuteration of Fatty Acid Precursors: The initial and most crucial step is the incorporation of deuterium into the fatty acid chains. The choice of method depends on the desired level and position of deuteration, as well as the saturation of the fatty acid.
-
Esterification to Glycerol: The deuterated fatty acids are then attached to a glycerol backbone to form the triglyceride. This can be achieved through chemical or enzymatic methods.
Below is a logical workflow of the general synthesis process.
Experimental Protocols
Deuteration of Saturated Fatty Acids via H/D Exchange
This method is suitable for producing perdeuterated saturated fatty acids.
Protocol:
-
Reaction Setup: In a high-pressure reactor, combine the saturated fatty acid (e.g., lauric acid, palmitic acid), deuterium oxide (D₂O) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.[1]
-
Reaction Conditions: Seal the reactor and heat to hydrothermal conditions (high temperature and pressure). The specific temperature and pressure will depend on the fatty acid and reactor specifications.
-
Reaction Repetition: To achieve high levels of deuterium incorporation (e.g., >98%), the H/D exchange process is typically repeated two to three times.[1] After each cycle, the reagents are replaced.
-
Work-up and Purification: After the final cycle, cool the reactor, recover the deuterated fatty acid, and purify it, for example, by recrystallization.
Chemical Esterification of Deuterated Fatty Acids to Glycerol
This protocol describes a general method for the chemical synthesis of triglycerides from deuterated fatty acids and glycerol.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the deuterated fatty acid and glycerol in a suitable solvent. The molar ratio of fatty acid to glycerol will influence the product distribution (mono-, di-, and triglycerides). For triglyceride synthesis, a molar ratio of fatty acid to glycerol greater than 3:1 is typically used.
-
Catalyst Addition: Add a catalyst to the reaction mixture. Common catalysts include tin(II) chloride (SnCl₂) or 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 160°C) and stir for a specified time (e.g., 1-8 hours).[2] The reaction can be performed under a vacuum to remove water produced during the esterification, which drives the reaction to completion.
-
Quenching and Extraction: After the reaction is complete, cool the mixture and quench the catalyst (if necessary). Extract the crude triglyceride using a suitable organic solvent.
-
Purification: Purify the crude triglyceride using column chromatography (e.g., with a silica gel stationary phase) to separate the desired triglyceride from unreacted starting materials and byproducts.[3]
Enzymatic Esterification of Deuterated Fatty Acids to Glycerol
Enzymatic methods offer high specificity and milder reaction conditions.
Protocol:
-
Reaction Setup: Combine the deuterated fatty acid, glycerol, and an immobilized lipase (e.g., Novozym 435) in a solvent-free system or in a suitable organic solvent.[3]
-
Reaction Conditions: Incubate the mixture at the optimal temperature for the enzyme (e.g., 100°C for Novozym 435) with stirring.[3] The reaction can be run under reduced pressure to remove water.[3]
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC).
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Purification: Purify the resulting triglyceride using column chromatography to remove any remaining fatty acids and mono- or diglycerides.[3]
Quantitative Data on Synthesis
The efficiency of the synthesis of deuterated triglycerides can be evaluated based on the deuterium incorporation in the fatty acid precursors and the yield and purity of the final triglyceride product.
Table 1: Deuterium Incorporation in Fatty Acids
| Fatty Acid Type | Deuteration Method | Deuterium Source | Catalyst | Deuterium Incorporation (%) | Reference |
| Saturated (e.g., Lauric Acid) | H/D Exchange | D₂O | Pt/C | >98 | [1] |
| Unsaturated | Multi-step Chemical Synthesis | Various deuterated reagents | - | Varies | [1] |
Table 2: Yield and Purity of Synthesized Triglycerides
| Triglyceride | Esterification Method | Catalyst/Enzyme | Purity (%) | Reference |
| Trilinolein | Enzymatic | Novozym 435 | 95.43 ± 0.97 | [3] |
| Triolein | Enzymatic | Novozym 435 | 93.07 ± 1.05 | [3] |
| POPC-d63 (a phospholipid) | Chemical & Enzymatic | DMAP & RM Lipase | >96 | [4] |
Synthesis Pathways and Workflows
The following diagrams illustrate the chemical transformations involved in the synthesis of deuterated triglycerides.
H/D Exchange for Saturated Fatty Acid Deuteration
Chemical Esterification Pathway
Conclusion
The synthesis of deuterated triglyceride standards is a well-established process that can be adapted to produce a wide range of isotopically labeled lipids. The choice of deuteration and esterification methods will depend on the specific requirements of the research application, including the desired level of deuteration, the type of fatty acids, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce high-quality deuterated triglyceride standards for their studies.
References
- 1. Documents download module [ec.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to 19:0-12:0-19:0 TG-d5 in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the application and methodology of 19:0-12:0-19:0 TG-d5, a critical internal standard in the field of lipidomics. This document provides detailed experimental protocols, quantitative data, and logical workflows to empower researchers in achieving accurate and reproducible quantification of triglycerides in complex biological samples.
Core Concepts: The Role of this compound in Lipid Analysis
In the landscape of mass spectrometry-based lipidomics, precise quantification is paramount. This compound, a deuterated triglyceride, serves as an indispensable internal standard for the accurate measurement of triglyceride (TG) species. Its synthetic nature, featuring non-naturally occurring fatty acid chains (nonadecanoic acid, 19:0, and dodecanoic acid, 12:0) and a deuterated glycerol backbone, ensures it is distinguishable from endogenous triglycerides in biological matrices.
The primary function of this internal standard is to correct for variability throughout the analytical workflow. This includes inconsistencies in lipid extraction efficiency, sample handling, and instrument response (ionization efficiency) in the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the experimental process, the relative response of the endogenous triglycerides to the internal standard can be used to calculate their concentrations with high accuracy. This stable isotope-labeled standard is often a component of commercially available internal standard mixtures used in targeted and untargeted lipidomics studies.
Quantitative Data at a Glance
The following table summarizes key quantitative information for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Chemical Name | 1,3-dinonadecanoyl-2-dodecanoyl-glycerol-d5 | N/A |
| Abbreviation | This compound | N/A |
| Molecular Formula | C₅₃H₉₇D₅O₆ | [1] |
| Exact Mass | 839.799 g/mol | [1] |
| Formula Weight | 840.404 g/mol | [1] |
| Typical Concentration in Standard Mixtures | 4.01 μM | [2] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the quantification of triglycerides in biological samples using this compound as an internal standard.
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples such as plasma, serum, or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (of known concentration)
-
Biological sample (e.g., 100 µL of plasma)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Preparation: Thaw the biological sample on ice.
-
Internal Standard Spiking: To a glass centrifuge tube, add the biological sample. Spike the sample with a known amount of the this compound internal standard solution. The amount added should be chosen to yield a signal intensity comparable to the endogenous triglycerides of interest.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is to add 2 mL of the solvent mixture to 100 µL of plasma.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation. Typically, 1/5th of the total volume of the chloroform:methanol mixture is added (e.g., 400 µL for 2 mL of solvent).
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Transfer the lower organic phase to a new clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of isopropanol:acetonitrile or another suitable solvent compatible with the chromatographic conditions.
LC-MS/MS Analysis
This section outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of triglycerides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the internal standard and the target triglycerides. The precursor ion for triglycerides in positive ESI mode is typically the ammonium adduct ([M+NH₄]⁺). The product ions are generated by the neutral loss of a fatty acid chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Calculated based on exact mass + NH₄]⁺ | [Precursor - Neutral loss of a fatty acid]⁺ | [To be optimized] |
| Endogenous Triglyceride (Example: TG 16:0/18:1/18:2) | [Calculated based on exact mass + NH₄]⁺ | [Precursor - Neutral loss of a fatty acid]⁺ | [To be optimized] |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, should be determined empirically on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the this compound internal standard and the endogenous triglycerides in the chromatograms.
-
Response Ratio Calculation: Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of a representative triglyceride standard and a constant concentration of the this compound internal standard. Plot the response ratio (endogenous TG peak area / internal standard peak area) against the concentration of the triglyceride standard to generate a calibration curve.
-
Concentration Calculation: Determine the concentration of the endogenous triglycerides in the biological samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental and logical workflows in a typical lipidomics study utilizing this compound.
Caption: General experimental workflow for triglyceride quantification.
Caption: Logical workflow for data analysis and quantification.
Conclusion
The use of this compound as an internal standard is a cornerstone of robust and reliable triglyceride quantification in lipidomics research. Its unique chemical structure and isotopic labeling allow for the effective normalization of experimental variability, leading to high-quality, reproducible data. By following the detailed protocols and understanding the principles outlined in this guide, researchers and scientists can confidently incorporate this essential tool into their lipidomics workflows, advancing our understanding of the role of triglycerides in health and disease.
References
The Cornerstone of Precision: A Technical Guide to Triglyceride Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and metabolic research, the accurate quantification of triglycerides (TGs) is paramount. These complex analyses, however, are fraught with potential variability arising from sample preparation, extraction inefficiencies, and instrumental drift. This technical guide provides an in-depth exploration of the theory, practical application, and comparative performance of internal standards in triglyceride analysis, equipping researchers with the knowledge to ensure the accuracy and reliability of their quantitative data.
The "Why" and "How" of Internal Standards in Triglyceride Analysis
An internal standard (IS) is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument, typically a mass spectrometer. It is added in a known quantity to the sample at the earliest stage of the workflow. The fundamental principle is that the internal standard experiences the same sources of analytical variation as the endogenous triglycerides. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.
There are two primary categories of internal standards used for triglyceride analysis:
-
Stable Isotope-Labeled (SIL) Triglycerides: These are considered the "gold standard" for quantitative lipidomics. They are chemically identical to the endogenous triglycerides but are enriched with heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Odd-Chain Triglycerides: These are triglycerides containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0). As most naturally occurring triglycerides in biological systems have even-chain fatty acids, odd-chain triglycerides are typically absent or present at very low levels, making them suitable for use as internal standards.
Performance Comparison of Internal Standard Types
The choice of internal standard can significantly impact the quality of quantitative data. Stable isotope-labeled standards are generally preferred due to their close chemical and physical similarity to the analytes. The following table summarizes key performance parameters based on comparative studies.
| Performance Parameter | Stable Isotope-Labeled (SIL) Internal Standards | Odd-Chain Triglyceride Internal Standards |
| Chemical & Physical Similarity | Virtually identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response. | Structurally similar but differences in chain length can lead to variations in extraction and ionization behavior compared to a wide range of endogenous TGs. |
| Co-elution in Chromatography | ¹³C-labeled standards typically co-elute perfectly with the analyte. Deuterated standards may exhibit a slight retention time shift. | May not co-elute with all endogenous triglycerides, potentially leading to less effective correction for matrix effects that vary across the chromatographic peak. |
| Accuracy & Precision | Generally provide higher accuracy and precision. One study reported a mean bias of 100.3% with a standard deviation of 7.6% for ¹³C-labeled standards. In contrast, another study noted a potential for up to 40% error with deuterated standards due to chromatographic shifts. | Can provide good accuracy and precision, but may be less reliable across a broad range of triglyceride species due to differences in physicochemical properties. |
| Potential for Interference | Minimal, as they are not naturally present in the sample. | Generally low, but some odd-chain fatty acids can be present endogenously, particularly in certain diets or disease states, which could lead to interference. |
| Cost | Generally more expensive, especially ¹³C-labeled standards. | More cost-effective than stable isotope-labeled standards. |
Experimental Protocols for Triglyceride Quantification
Accurate and reproducible quantification of triglycerides necessitates a well-defined and validated experimental protocol. The following section details a typical workflow for the analysis of triglycerides in human serum using a stable isotope-labeled internal standard with UPLC-MS/MS.
Sample Preparation and Lipid Extraction
This protocol outlines a protein precipitation and liquid-liquid extraction method for isolating triglycerides from a serum sample.
-
Sample Thawing and Aliquoting: Thaw frozen human serum samples on ice. Aliquot a precise volume (e.g., 10 µL) of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled triglyceride internal standard solution (e.g., a mixture of deuterated or ¹³C-labeled TG standards) to the serum sample.
-
Protein Precipitation: Add a 4:1 ratio of cold isopropanol to the serum (e.g., 40 µL of isopropanol for 10 µL of serum). Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new clean tube.
-
Dilution: Dilute the supernatant 1:1 with deionized water.
-
Transfer to Autosampler Vial: Transfer the diluted supernatant to an appropriate autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
This section provides a set of typical parameters for the chromatographic separation and mass spectrometric detection of triglycerides.
UPLC Conditions:
-
UPLC System: ACQUITY UPLC I-Class System or equivalent.
-
Column: C18 reversed-phase column suitable for lipid analysis (e.g., CORTECS T3, 2.1 x 100 mm, 1.6 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0-2 min: 40% B
-
2-2.5 min: 40-50% B
-
2.5-12.5 min: 50-90% B
-
12.5-13 min: 90-99% B
-
13-14 min: 99% B
-
14-14.1 min: 99-40% B
-
14.1-16 min: 40% B
-
MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor ions are typically the ammonium adducts of the triglycerides ([M+NH_4]^+), and product ions are the neutral loss of one of the fatty acid chains.
Visualizing Workflows and Pathways
A clear understanding of the experimental workflow and the biological context of triglycerides is crucial for robust research. The following diagrams, generated using the DOT language, illustrate these key aspects.
Caption: Experimental Workflow for Triglyceride Quantification.
Caption: Triglyceride Synthesis Pathways.
Conclusion
The meticulous selection and application of internal standards are indispensable for achieving accurate and reproducible quantification of triglycerides. While stable isotope-labeled standards, particularly those labeled with ¹³C, offer the highest level of accuracy, odd-chain triglycerides can be a viable alternative in certain contexts. By implementing robust and well-validated experimental protocols, researchers, scientists, and drug development professionals can generate high-quality, reliable data, thereby advancing our understanding of the critical role of triglycerides in health and disease.
An In-depth Technical Guide to Stable Isotope Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling in lipidomics, a powerful technique for elucidating the dynamic nature of lipids in biological systems. By tracing the metabolic fate of isotopically labeled lipids, researchers can gain unprecedented insights into lipid metabolism, signaling, and their roles in health and disease, thereby accelerating drug discovery and development.
Introduction to Stable Isotope Labeled Lipids
Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling.[1] Traditional lipidomics provides a static snapshot of the lipidome, but understanding the intricate dynamics of lipid metabolism requires methods that can track the synthesis, degradation, and trafficking of individual lipid species in real-time.[2] Stable isotope labeling has emerged as an indispensable tool for these dynamic studies, offering a safe and effective way to probe the complexities of lipid metabolism.[3]
Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a safety risk, making them suitable for a wide range of studies, including those involving human subjects.[4] The fundamental principle involves introducing a "heavy" isotope of an element (e.g., ¹³C, ²H, ¹⁵N) into a biological system through a labeled precursor molecule.[2] This precursor is then incorporated into newly synthesized lipids, which can be distinguished from their unlabeled ("light") counterparts by mass spectrometry.[3] By monitoring the incorporation of the stable isotope over time, researchers can quantify the rates of lipid synthesis, turnover, and flux through various metabolic pathways.[5]
Synthesis and Labeling Strategies
The choice of stable isotope and labeling strategy depends on the specific research question and the metabolic pathway of interest. The most commonly used stable isotopes in lipidomics are Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N).[2]
| Stable Isotope | Natural Abundance (%) | Key Advantages | Common Labeled Precursors |
| Carbon-13 (¹³C) | ~1.1 | Can be incorporated into the carbon backbone of all lipids. Provides detailed information on fatty acid and glycerol synthesis.[2] | ¹³C-Glucose[6], ¹³C-Acetate, ¹³C-Fatty Acids[7] |
| Deuterium (²H) | ~0.015 | Cost-effective. Can be administered as heavy water (D₂O) for global labeling.[2] | Deuterated water (D₂O), Deuterated fatty acids |
| Nitrogen-15 (¹⁵N) | ~0.37 | Specific for labeling nitrogen-containing lipids like sphingolipids and phosphatidylethanolamine.[2] | ¹⁵N-Serine, ¹⁵N-Choline |
Labeling Strategies:
-
Metabolic Labeling: This is the most common approach, where cells, tissues, or whole organisms are supplied with a stable isotope-labeled precursor that is endogenously incorporated into lipids through metabolic pathways.[7]
-
Chemical Labeling: In this method, lipids are extracted from a biological sample and then chemically derivatized with a stable isotope-containing tag. This is often used for quantitative analysis.
Below is a diagram illustrating the general workflow of a metabolic labeling experiment.
A high-level overview of the metabolic labeling workflow.
Applications in Research and Drug Development
Stable isotope-labeled lipids are invaluable tools across various stages of research and drug development.
Metabolic Research and Flux Analysis
By tracing the path of stable isotopes through metabolic networks, researchers can quantify the flux of metabolites through specific pathways.[5] This "fluxomics" approach provides a dynamic view of how metabolism is altered in disease states or in response to therapeutic interventions. For example, ¹³C-glucose can be used to trace the de novo synthesis of fatty acids and cholesterol, providing insights into metabolic disorders like obesity and fatty liver disease.[8]
Lipidomics and Biomarker Discovery
Stable isotope labeling enables the accurate quantification of lipid turnover rates, which can serve as sensitive biomarkers for disease diagnosis and prognosis.[1] For instance, alterations in the turnover of specific sphingolipid species have been implicated in neurodegenerative diseases and cancer.
Drug Development
In drug development, stable isotope-labeled lipids can be used to:
-
Elucidate drug mechanism of action: By observing how a drug affects lipid metabolism, researchers can gain a deeper understanding of its therapeutic effects.
-
Assess target engagement: Labeled lipids can be used to measure the activity of enzymes involved in lipid metabolism, providing a direct readout of drug efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Tracing the metabolic fate of a drug and its impact on lipid profiles.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving stable isotope-labeled lipids.
Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis.[6]
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
U-¹³C₆-Glucose
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of U-¹³C₆-Glucose (typically 5-25 mM).
-
Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared ¹³C-glucose labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) to allow for the incorporation of the ¹³C label into the lipidome.
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Lipid Extraction: Proceed with a lipid extraction protocol, such as the Folch or Bligh-Dyer method.[10]
Lipid Extraction Protocol (Bligh-Dyer Method)
This is a widely used method for extracting lipids from biological samples.[10]
Procedure:
-
To the cell suspension in 80% methanol, add chloroform and water to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 1 minute.
-
Add additional chloroform and water to bring the ratio to 2:2:1.8.
-
Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis.
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for analyzing stable isotope-labeled lipids.[11]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for resolving the isotopologues of the labeled lipids.
Data Acquisition:
-
Data is typically acquired in full scan mode to capture the entire mass spectrum.
-
Tandem mass spectrometry (MS/MS) can be used to identify and quantify specific lipid species.
Data Analysis:
-
Specialized software is used to identify the different isotopologues of each lipid and calculate the isotopic enrichment. This data is then used to determine the rates of lipid synthesis and turnover.[12]
Data Presentation
Quantitative data from stable isotope labeling experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Fractional New Synthesis of Phosphatidylcholine (PC) Species in Response to a Drug Candidate
| PC Species | Control (Fractional New Synthesis, %) | Drug Treated (Fractional New Synthesis, %) | Fold Change | p-value |
| PC 32:0 | 15.2 ± 1.8 | 8.1 ± 1.1 | 0.53 | <0.01 |
| PC 34:1 | 25.6 ± 2.3 | 12.5 ± 1.9 | 0.49 | <0.01 |
| PC 36:2 | 30.1 ± 3.1 | 15.3 ± 2.5 | 0.51 | <0.01 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.
Signaling Pathways and Visualizations
Understanding the metabolic pathways through which lipids are synthesized and exert their signaling functions is crucial for interpreting stable isotope labeling data.
Fatty Acid Synthesis Pathway
The de novo synthesis of fatty acids from acetyl-CoA is a fundamental metabolic process. The diagram below illustrates the key steps in this pathway.
Simplified diagram of the fatty acid synthesis pathway.
Glycerophospholipid Synthesis Pathway
Glycerophospholipids are major components of cellular membranes and are synthesized from glycerol-3-phosphate and fatty acyl-CoAs.
Key steps in the glycerophospholipid synthesis pathway.
Sphingolipid Signaling Pathway
Sphingolipids are a class of lipids that play important roles in signal transduction and cell fate.
An overview of the de novo sphingolipid synthesis pathway.
Conclusion
Stable isotope labeling is a powerful and versatile technology that is revolutionizing our understanding of lipid metabolism. By providing a dynamic view of the lipidome, these techniques are enabling researchers to unravel the complex roles of lipids in health and disease and are accelerating the development of new therapeutic strategies. This guide provides a solid foundation for researchers, scientists, and drug development professionals looking to incorporate stable isotope-labeled lipids into their research.
References
- 1. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Flux Analysis Services - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
Methodological & Application
Application Note: Quantification of Triglycerides using 19:0-12:0-19:0 TG-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycerides (TGs) are a major class of neutral lipids essential for energy storage and cellular metabolism. The analysis of TG molecular species and their fatty acid composition is crucial for understanding various physiological and pathological processes, including metabolic diseases like atherosclerosis, diabetes, and obesity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the specific and sensitive quantification of individual TG species.[1] The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification in mass spectrometry-based lipidomics.[2] This application note details a robust LC-MS/MS method for the quantification of triglycerides in biological samples using 19:0-12:0-19:0 TG-d5 as an internal standard.
Stable isotope labeling involves replacing atoms in a molecule with their stable isotopes (e.g., 2H, 13C).[2] These labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts ("tracees") and are metabolized in the same way.[2] However, they can be distinguished by their mass in a mass spectrometer, allowing for precise quantification.[2] The deuterated triglyceride this compound serves as an ideal internal standard for the quantification of a broad range of triglycerides.[3][4]
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate different triglyceride species based on their hydrophobicity. The separated triglycerides are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of each endogenous triglyceride to the peak area of the deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of triglycerides using this compound is depicted below.
Caption: Experimental workflow for triglyceride quantification.
Detailed Protocols
Materials and Reagents
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Biological matrix (e.g., human serum, plasma)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thaw biological samples (e.g., serum, plasma) on ice.
-
In a microcentrifuge tube, add a specific volume of the sample (e.g., 10 µL).
-
Spike the sample with the internal standard solution of this compound to a final concentration appropriate for the expected analyte levels.
-
Perform protein precipitation by adding a solvent like isopropanol, typically in a 4:1 ratio of solvent to sample.[5]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.01% formic acid and 0.2 mM ammonium formate in water.[5]
-
Mobile Phase B: 50% isopropanol in acetonitrile with 0.01% formic acid and 0.2 mM ammonium formate.[5]
-
Flow Rate: 0.25 mL/min[5]
-
Column Temperature: 60 °C[5]
-
Injection Volume: 2 µL[5]
-
Gradient:
-
0-2 min: 90% B
-
2-6 min: 90-98% B
-
6-8 min: 98% B (wash)
-
8.1-11 min: 90% B (re-equilibration)[5]
-
Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C[6]
-
Desolvation Gas Flow: 700 L/hr[6]
MRM Transitions:
For triglyceride analysis, the precursor ion is typically the ammonium adduct [M+NH4]+. The product ions are generated from the neutral loss of a fatty acid.[7][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (IS) | 844.8 | Varies (Neutral Loss) |
| Example Triglyceride 1 | Specific m/z | Specific m/z |
| Example Triglyceride 2 | Specific m/z | Specific m/z |
Data Analysis and Quantification
The quantification of each triglyceride species is based on the ratio of its peak area to the peak area of the internal standard, this compound. A calibration curve can be constructed using known concentrations of triglyceride standards to determine the absolute concentration of each analyte in the samples.
Data Presentation
The quantitative results can be summarized in a table for clear comparison across different samples or experimental conditions.
| Triglyceride Species | Sample A (µg/mL) | Sample B (µg/mL) | % RSD (n=3) |
| TG 48:1 | 15.2 | 25.8 | 4.5 |
| TG 50:2 | 30.1 | 45.3 | 3.8 |
| TG 52:3 | 22.5 | 33.7 | 5.1 |
| TG 54:4 | 18.9 | 28.1 | 4.2 |
Signaling Pathway Visualization
While this application note focuses on a quantitative method, the results can be used to study metabolic pathways. For instance, the data can provide insights into de novo lipogenesis.
Caption: Simplified de novo lipogenesis pathway.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate platform for the quantification of triglycerides in biological samples. This approach is highly suitable for high-throughput lipidomic studies in academic research and drug development, enabling a deeper understanding of lipid metabolism in health and disease. The use of a deuterated internal standard is critical for achieving the necessary precision and accuracy for biomarker discovery and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. waters.com [waters.com]
- 6. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Lipid Extraction Using 19:0-12:0-19:0 TG-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipid species is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The inherent variability in sample preparation and analysis, however, presents a significant challenge in lipidomics. The use of a stable isotope-labeled internal standard is a widely accepted method to correct for these variations and ensure high-quality, reproducible data.[1][2]
This document provides detailed application notes and a protocol for the extraction of lipids from biological samples using the deuterated triglyceride internal standard, 19:0-12:0-19:0 TG-d5. This synthetic triglyceride, with its odd-chain fatty acids and deuterated glycerol backbone, is not naturally present in most biological systems, making it an excellent tool for accurate quantification of triacylglycerols (TGs) and other lipid classes in complex matrices such as plasma, serum, and tissues.
Principle
The fundamental principle behind using this compound as an internal standard is to introduce a known quantity of this synthetic lipid into a biological sample at the beginning of the lipid extraction process.[3] This standard experiences the same physical and chemical variations as the endogenous lipids throughout the extraction, derivatization (if any), and analysis steps. By comparing the signal of the endogenous lipids to the signal of the known amount of the internal standard, accurate quantification can be achieved, as the ratio of the two will remain constant regardless of sample loss or analytical variability. Deuterated standards are considered the gold standard as they co-elute with the target analytes and exhibit nearly identical chemical and physical properties during extraction and ionization.[1][2]
Application Areas
The this compound internal standard is particularly suited for quantitative lipidomics studies in various research and development areas, including:
-
Neurodegenerative Diseases: Alterations in lipid metabolism are increasingly implicated in the pathogenesis of diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). This standard can be used to accurately quantify changes in triglyceride profiles in brain tissue and cerebrospinal fluid.[4][5][6]
-
Metabolic Disorders: Research into obesity, diabetes, and cardiovascular disease often involves the detailed analysis of lipid profiles. This internal standard facilitates the precise measurement of triglycerides in plasma, serum, and liver tissue.
-
Drug Development: In preclinical and clinical studies, this standard can be used to assess the effect of drug candidates on lipid metabolism and to identify potential lipid-based biomarkers of drug efficacy or toxicity.
-
Nutritional Science: Understanding the impact of diet on lipid profiles is a key area of nutritional research. This internal standard can be employed to quantify changes in triglycerides in response to different dietary interventions.
Data Presentation: Performance Characteristics
While specific performance data for every individual internal standard can vary slightly based on the laboratory, instrumentation, and matrix, the following table summarizes the typical quantitative performance characteristics expected from a high-purity, deuterated triglyceride internal standard like this compound.
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.99 | The response of the mass spectrometer should be linear over a defined concentration range. |
| Precision (%RSD) | < 15% | The relative standard deviation for repeated measurements of the internal standard should be low, indicating high reproducibility.[1] |
| Accuracy (% Recovery) | 85 - 115% | The measured concentration of the standard should be close to the true spiked concentration. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | The lowest concentration of the standard that can be reliably detected above the background noise.[7] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | The lowest concentration of the standard that can be quantified with acceptable precision and accuracy.[7] |
| Matrix Effect | Minimal | Deuterated standards co-elute with their non-deuterated counterparts, minimizing differential ion suppression or enhancement. |
Experimental Protocols
The following is a detailed protocol for lipid extraction from biological samples using the this compound internal standard, based on the well-established Folch and Bligh-Dyer methods.[8][9]
Materials and Reagents
-
This compound internal standard solution (e.g., in chloroform or a chloroform:methanol mixture)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Phosphate-buffered saline (PBS), ice-cold
-
Nitrogen gas or vacuum concentrator
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (for tissue samples)
-
Vortex mixer
-
Centrifuge
Protocol 1: Lipid Extraction from Plasma or Serum (Modified Folch Method)
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: In a glass centrifuge tube, add 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the analytical method.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., isopropanol:acetonitrile:water for LC-MS analysis).
Protocol 2: Lipid Extraction from Tissue (e.g., Brain Tissue)
-
Tissue Weighing: Weigh approximately 20-30 mg of frozen brain tissue.
-
Homogenization: Place the tissue in a glass homogenizer tube with 600 µL of ice-cold methanol. Homogenize the tissue on ice until a uniform suspension is achieved.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenate.
-
Solvent Addition: Add 1.2 mL of chloroform to the homogenate to achieve a 2:1 chloroform:methanol ratio.
-
Further Homogenization: Continue to homogenize for another 2 minutes.
-
Phase Separation: Add 360 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifugation: Centrifuge the homogenate at 2,000 x g for 15 minutes at 4°C.
-
Lipid Collection: Collect the lower organic phase and transfer to a new tube.
-
Drying and Reconstitution: Proceed with steps 9 and 10 from Protocol 1.
Visualization of Experimental Workflow
The following diagrams illustrate the general experimental workflow for a lipidomics study utilizing the this compound internal standard.
Caption: General experimental workflow for quantitative lipidomics.
The following diagram illustrates a more specific workflow for investigating lipid dysregulation in neurodegenerative diseases.
Caption: Workflow for neurodegenerative disease lipidomics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Lipidomic and Metabolomic Profiling for Brain Tissue and Biofluid Samples in Neurodegenerative Disorders | Springer Nature Experiments [experiments.springernature.com]
- 5. Lipidomics in Neurodegenerative Disease Research - Creative Proteomics [creative-proteomics.com]
- 6. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uaiasi.ro [uaiasi.ro]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis of Triglycerides with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of lipids that serve as a primary form of energy storage in animals. The quantitative analysis of TGs is crucial in various fields, including biomedical research, clinical diagnostics, and drug development, particularly for metabolic disorders such as hypertriglyceridemia.[1][2] Elevated triglyceride levels are a known risk factor for cardiovascular diseases and pancreatitis.[2][3] Accurate and precise quantification of specific triglyceride species is essential for understanding their physiological roles, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.[1]
This document provides detailed application notes and protocols for the quantitative analysis of triglycerides in biological samples using internal standards, focusing on mass spectrometry-based methods. The use of appropriate internal standards is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[4]
Core Principles
The quantitative analysis of triglycerides typically involves three key stages:
-
Lipid Extraction: Isolation of lipids from the biological matrix.
-
Sample Preparation: Derivatization (primarily for Gas Chromatography) to enhance volatility and ionization.
-
Instrumental Analysis: Separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The incorporation of an internal standard, a compound with similar chemical properties to the analytes of interest but with a distinct mass, is fundamental to achieving accurate quantification.
Experimental Workflows
A general workflow for the quantitative analysis of triglycerides is depicted below. The specific steps may vary depending on the chosen analytical platform (GC-MS or LC-MS/MS).
Caption: General experimental workflow for triglyceride analysis.
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Folch Method
This protocol is a widely used method for total lipid extraction from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL). For liquid samples like plasma or serum (e.g., 100 µL), add the chloroform:methanol mixture directly.
-
Internal Standard Spiking: Prior to homogenization, add a known amount of an appropriate internal standard (e.g., isotope-labeled tripalmitin or trinonadecanoylglycerol) to the sample.[5][6]
-
Phase Separation: After homogenization, add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of extract). Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., hexane for GC-MS or isopropanol/acetonitrile for LC-MS/MS).
Protocol 2: Derivatization for GC-MS Analysis (Transesterification to FAMEs)
For GC-MS analysis, triglycerides are typically converted to their more volatile fatty acid methyl esters (FAMEs).
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heater block
-
Vortex mixer
Procedure:
-
Reaction Setup: To the dried lipid extract from Protocol 1, add 1 mL of 14% BF3 in methanol.
-
Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
FAME Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 3: Quantitative Analysis by LC-MS/MS
This protocol describes a high-throughput method for the direct analysis of intact triglycerides.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient to separate the different triglyceride species.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor ions are typically the ammonium adducts of the triglycerides, and product ions correspond to the neutral loss of a fatty acid.[7]
-
Internal Standard: A non-endogenous triglyceride, such as glyceryl trilinolenate (TG 54:9), can be used.[7]
Quantification:
-
Create a calibration curve using a series of known concentrations of triglyceride standards spiked with a constant amount of the internal standard.
-
The concentration of each triglyceride species in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
The following tables summarize typical quantitative performance data for triglyceride analysis.
Table 1: Quantitative Performance of GC-FID Method for Triglyceride Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL | [8] |
| Recovery | 21% - 148% | [8] |
| Precision (RSD) | 2.8% - 8.0% | [8] |
Note: Data adapted from a study on edible oils and may vary depending on the specific triglyceride and matrix.[8]
Table 2: Quantitative Performance of LC-MS/MS Method for Triglyceride Analysis in Human Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 3.3 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 11.1 µg/mL | [9] |
| Linearity Range | Up to 100 µg/mL | [9] |
| Intra-day CV | 15.0% - 20.9% | [9] |
| Inter-day CV | 17.3% - 36.6% | [9] |
| Recovery | 97.0% (for TG 50:0) | [9] |
Triglyceride Metabolism and Signaling
Triglyceride metabolism is a complex process involving synthesis (lipogenesis) and breakdown (lipolysis), which are tightly regulated by various signaling pathways to maintain energy homeostasis.
Caption: Overview of triglyceride metabolism and its hormonal regulation.
Insulin, released in response to high blood glucose, promotes triglyceride synthesis and storage while inhibiting their breakdown. Conversely, glucagon, secreted during periods of low blood glucose, stimulates the breakdown of triglycerides to release fatty acids for energy.
Application in Drug Development
The quantitative analysis of triglycerides is of paramount importance in the development of drugs for hypertriglyceridemia.[3] Pharmaceutical companies are actively developing therapeutics that target various mechanisms to lower triglyceride levels.[2][3] Robust and validated analytical methods, such as those described in these notes, are essential for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the absorption, distribution, metabolism, and excretion of a drug and its effect on triglyceride levels.
-
Efficacy and Safety Assessment: To evaluate the effectiveness of a new drug in lowering triglycerides and to monitor for any potential adverse effects.
-
Clinical Trials: To accurately measure triglyceride levels in patient populations to determine the therapeutic benefit of a drug candidate.
Conclusion
The quantitative analysis of triglycerides using internal standards, particularly with LC-MS/MS and GC-MS, provides a powerful tool for researchers, scientists, and drug development professionals. The detailed protocols and methodologies presented in these application notes offer a framework for establishing accurate, precise, and reliable assays for triglyceride quantification in various biological matrices. Adherence to these robust analytical practices is critical for advancing our understanding of lipid metabolism and for the successful development of new therapies for metabolic diseases.
References
- 1. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 9. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
Application Note: Quantification of Triglycerides in Plasma using 19:0-12:0-19:0 TG-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of triglycerides (TG) in plasma is crucial for various research areas, including metabolic disease studies, nutritional science, and the development of therapeutics targeting lipid metabolism. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive quantification of individual lipid species. The use of a stable isotope-labeled internal standard is paramount for correcting for variability during sample preparation and analysis, ensuring data accuracy and reliability.[1] This application note provides a detailed protocol for the quantification of triglycerides in plasma samples using 19:0-12:0-19:0 TG-d5 as an internal standard.
This compound is a deuterated triglyceride containing two nonadecanoic acid (19:0) chains and one lauric acid (12:0) chain, with five deuterium atoms on the glycerol backbone.[2][3] Its synthetic nature and odd-carbon number fatty acid chains make it an ideal internal standard as it is not naturally present in significant amounts in biological samples.
Principle of Quantification
The methodology is based on the principle of stable isotope dilution. A known amount of the internal standard (this compound) is added to the plasma sample before lipid extraction.[1] The endogenous triglycerides and the deuterated internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. By comparing the signal intensity of the endogenous triglycerides to that of the known concentration of the internal standard, the concentration of the endogenous triglycerides can be accurately determined.
Quantitative Data Summary
The concentration of the this compound internal standard should be optimized based on the expected concentration of endogenous triglycerides in the plasma samples and the sensitivity of the mass spectrometer. A concentration that provides a strong signal without causing detector saturation is ideal. Based on published literature, a concentration within the low micromolar range is a good starting point.
| Internal Standard Component | Stock Solution Concentration | Final Concentration in Sample | Reference |
| This compound | 4.01 µM (in mixture) | Variable (e.g., 1 µL of mix per 10 µg protein) | [4] |
| General TG Internal Standards | Variable (µg/mL or µM) | Typically in the low µM to high nM range | [5] |
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes)
-
This compound (Avanti Polar Lipids or other supplier)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Milli-Q or equivalent purified water
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)[6]
-
C18 reversed-phase column[1]
-
Vortex mixer
-
Centrifuge
-
Sample vials
Internal Standard Stock Solution Preparation
-
Prepare a stock solution of this compound in a suitable solvent, such as chloroform:methanol (2:1, v/v).
-
The concentration of the stock solution should be accurately determined. A concentration of 1 mg/mL is a common starting point.
-
Further dilute the stock solution to create a working internal standard solution. A working concentration in the range of 10-100 µM is often appropriate.
Sample Preparation (Lipid Extraction)
This protocol is based on a modified Folch extraction method.
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a glass tube, add 10 µL of the this compound working internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[1][7] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid[1][7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55 °C[1] |
| Injection Volume | 5 µL |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 350 °C |
| Capillary Voltage | 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The specific MRM transitions for endogenous triglycerides will vary depending on their fatty acid composition. The transitions should be optimized for the specific instrument being used. For the internal standard, the transition would be based on the neutral loss of one of the fatty acid chains.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+NH4]+ | [M+H - C19H38O2]+ or [M+H - C12H24O2]+ | Optimize for instrument |
| Endogenous TGs | [M+NH4]+ | [M+H - FA]+ | Optimize for each species |
Visualizations
Caption: Experimental workflow for triglyceride quantification.
Caption: Principle of stable isotope dilution.
References
Application Note: Quantitative Lipidomics Analysis Using a Deuterated Triglyceride Internal Standard
References
- 1. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. biocompare.com [biocompare.com]
- 10. mmpc.org [mmpc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. agilent.com [agilent.com]
- 13. thebraincancercentre.org.au [thebraincancercentre.org.au]
Application Note: Quantitative Analysis of Triglycerides using a 19:0-12:0-19:0 TG-d5 Standard Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Accurate quantification of specific TG species is vital for understanding their involvement in various physiological and pathological processes, making it a key area of interest in drug development and life sciences research. This application note provides a detailed protocol for creating a standard curve using the stable isotope-labeled internal standard 19:0-12:0-19:0 TG-d5 for the precise and accurate quantification of triglycerides in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated standard, such as this compound, is critical for correcting for sample loss during preparation and for mitigating matrix effects during LC-MS/MS analysis, thereby ensuring high-quality quantitative data.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of this compound Stock Solution
A stock solution of the internal standard is prepared to serve as the starting point for the calibration curve.
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve the standard in a 2:1 (v/v) solution of chloroform and methanol to create a stock solution with a final concentration of 1 mg/mL.[2][3]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C to prevent degradation.
Preparation of the Standard Curve
Serial dilutions of the stock solution are performed to create a series of calibration standards with decreasing concentrations.
-
From the 1 mg/mL stock solution, prepare an intermediate stock solution of 100 µg/mL by diluting with a 2:1:1 (v/v/v) solution of isopropanol, acetonitrile, and water.[2]
-
Perform a serial dilution of the 100 µg/mL intermediate stock to prepare a set of at least five to seven calibration standards. A typical concentration range for a triglyceride standard curve in LC-MS analysis is between 0.02 ng/µL and 0.2 ng/µL.
-
The final calibration standards should be prepared in the same solvent as the final sample extracts to minimize variability.
Sample Preparation: Lipid Extraction
The following protocol describes a general lipid extraction from a biological matrix (e.g., plasma) using the Bligh and Dyer method.
-
Thaw frozen biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add a known volume of the sample (e.g., 50 µL of plasma).
-
Add a fixed amount of the this compound internal standard to each sample, quality control (QC), and calibration standard. This is to ensure that the standard is present at the same concentration across all samples for normalization.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add LC-MS grade water to the mixture to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a known volume of the injection solvent (e.g., 2:1:1 isopropanol:acetonitrile:water) immediately prior to LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The analysis of triglycerides is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of triglycerides.
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the triglycerides based on their hydrophobicity.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis. The MRM transitions for the analyte and the internal standard are determined by monitoring the precursor ion (as an ammonium adduct [M+NH4]+) and a specific product ion resulting from the neutral loss of a fatty acid.[4][5]
-
Data Acquisition: The peak areas of the MRM transitions for each calibration standard are recorded.
-
Data Presentation
Standard Curve Generation
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentration of each calibration standard. The resulting curve should be linear, with a correlation coefficient (R²) of >0.99.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of triglycerides using a d5-labeled internal standard with LC-MS/MS.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.8–10.7 nmol/L | [6] |
| Limit of Quantification (LOQ) | 2.4–285.3 nmol/L | [6] |
| Linearity (R²) | > 0.99 | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for creating a standard curve and quantifying triglycerides using this compound.
Caption: Workflow for triglyceride quantification.
Logical Relationship of Quantification
The following diagram illustrates the relationship between the measured signals and the final quantified concentration.
Caption: Quantification using an internal standard.
References
- 1. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of 19:0-12:0-19:0 TG-d5 in Metabolomics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-dinonadecanoyl-2-dodecanoyl-glycerol-d5 (19:0-12:0-19:0 TG-d5), a deuterated triglyceride, in the field of metabolomics, with a specific focus on lipidomics. Its primary application is as an internal standard for the accurate quantification of triglycerides (TGs) in various biological samples using mass spectrometry.
Introduction
Triglycerides are a major class of lipids that play a crucial role in energy storage and metabolism. The accurate quantification of individual TG species is vital for understanding metabolic pathways and identifying biomarkers for various diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders such as Alzheimer's disease.[1] The complexity of the lipidome and the potential for ion suppression effects in mass spectrometry necessitate the use of internal standards for reliable quantification.
This compound is an ideal internal standard for TG analysis due to its structural similarity to endogenous triglycerides and its stable isotope label. The five deuterium atoms on the glycerol backbone ([2][2][3][4][4]-d5) provide a distinct mass shift, allowing it to be differentiated from endogenous, non-labeled TGs without significantly altering its chemical and physical properties, such as extraction efficiency and ionization response.[5]
Quantitative Data Summary
This compound is commonly available as a component of a deuterated triglyceride internal standard mixture, such as the d5-TG Internal Standard Mixture I from Avanti Polar Lipids.[1][3][6] The precise composition of such mixtures is crucial for accurate quantification.
Table 1: Example Composition of a Commercially Available d5-Triglyceride Internal Standard Mixture I [1][3]
| Component | Abbreviation | Concentration (µM) |
| 1,3-dieicosapentaenoyl-2-docosahexaenoyl-sn-glycerol-d5 | 20:5-22:6-20:5 TG-d5 | 4.03 |
| 1,3-dimyristoyl-2-palmitoleoyl-sn-glycerol-d5 | 14:0-16:1-14:0 TG-d5 | 3.99 |
| 1,3-dipentadecanoyl-2-oleoyl-sn-glycerol-d5 | 15:0-18:1-15:0 TG-d5 | 3.97 |
| 1,3-dipalmitoyl-2-stearoyl-sn-glycerol-d5 | 16:0-18:0-16:0 TG-d5 | 4.05 |
| 1,3-diheptadecanoyl-2-heptadecenoyl-sn-glycerol-d5 | 17:0-17:1-17:0 TG-d5 | 4.14 |
| 1,3-dinonadecanoyl-2-dodecanoyl-sn-glycerol-d5 | This compound | 4.01 |
| 1,3-diarachidoyl-2-eicosenoyl-sn-glycerol-d5 | 20:0-20:1-20:0 TG-d5 | 3.81 |
| 1,3-dieicosadienoyl-2-linolenoyl-sn-glycerol-d5 | 20:2-18:3-20:2 TG-d5 | 3.96 |
| 1,3-diarachidonoyl-2-linoleoyl-sn-glycerol-d5 | 20:4-18:2-20:4 TG-d5 | 3.90 |
Experimental Protocols
The following protocols describe a general workflow for the quantification of triglycerides in biological samples using this compound as an internal standard.
Protocol 1: Lipid Extraction from Biological Samples (Monophasic Method)
This protocol is adapted from methodologies used in the analysis of brain-derived extracellular vesicles and is suitable for a variety of sample types.[1]
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate, isolated extracellular vesicles)
-
d5-TG Internal Standard Mixture I (containing this compound)
-
Methanol (LC-MS grade) with 0.01% (w/v) Butylated hydroxytoluene (BHT)
-
Chloroform (LC-MS grade)
-
Milli-Q or HPLC-grade water
-
Ice bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen biological samples on ice. For tissue samples, homogenization in an appropriate buffer is required prior to extraction.
-
Internal Standard Spiking: To your sample (e.g., 80 µL of sample suspension), add a known amount of the d5-TG Internal Standard Mixture I. A common approach is to add 1 µL of the standard mixture for every 10 µg of protein in the sample.[1]
-
Solvent Addition: Add solvents in the following order to create a monophasic solution:
-
120 µL of Milli-Q water
-
420 µL of methanol with 0.01% (w/v) BHT
-
270 µL of chloroform
-
-
Extraction:
-
Phase Separation and Collection:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) at room temperature for 15 minutes to pellet any precipitates.[1]
-
Carefully collect the supernatant containing the lipid extract.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v or isopropanol/acetonitrile/water).
-
Protocol 2: LC-MS/MS Analysis of Triglycerides
This protocol outlines a general method for the analysis of triglycerides using a triple quadrupole mass spectrometer.
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).[1]
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic triglycerides.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ions: Triglycerides are typically detected as their ammonium adducts [M+NH4]+.
-
Product Ions: The fragmentation of triglyceride ammonium adducts results in the neutral loss of a fatty acid chain. Therefore, MRM transitions are set up to monitor the neutral loss of specific fatty acids from the precursor ion.
Table 2: Example MRM Transitions for this compound
| Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) [M+NH4 - RCOOH]+ | Neutral Loss |
| 858.8 | 558.5 | Neutral loss of nonadecanoic acid (19:0) |
| 858.8 | 658.6 | Neutral loss of dodecanoic acid (12:0) |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of triglycerides using this compound is depicted below.
Caption: General experimental workflow for triglyceride quantification.
Logic of Quantification
The quantification of endogenous triglycerides is based on the ratio of the peak area of the endogenous TG to the peak area of the known concentration of the this compound internal standard.
Caption: Logic of internal standard-based quantification.
Conclusion
This compound is a valuable tool for researchers in metabolomics and lipidomics, enabling the accurate and reliable quantification of triglycerides in complex biological matrices. The protocols and information provided herein offer a comprehensive guide for the successful application of this internal standard in mass spectrometry-based lipid analysis. Proper implementation of these methods will contribute to a deeper understanding of the role of triglycerides in health and disease, and aid in the discovery and development of new therapeutic interventions.
References
- 1. agilent.com [agilent.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Note: Targeted Triglyceride Analysis Using 19:0-12:0-19:0 TG-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of triglycerides (TGs) is crucial for understanding metabolic diseases, such as obesity, type 2 diabetes, and cardiovascular disease, as well as for monitoring the efficacy of therapeutic interventions. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of lipid species. This application note provides a detailed protocol for the targeted analysis of triglycerides in biological samples using the deuterated internal standard 1,3-dinonadecanoyl-2-dodecanoyl-sn-glycerol-d5 (19:0-12:0-19:0 TG-d5). The use of a stable isotope-labeled internal standard that is structurally similar to the analytes of interest but mass-shifted allows for correction of variability in sample extraction, processing, and instrument response, leading to highly reliable quantification.
Principle of the Method
The method is based on the principle of stable isotope dilution, where a known amount of the deuterated internal standard, this compound, is added to the biological sample prior to lipid extraction. The lipids, including the native TGs and the internal standard, are then extracted from the sample matrix. The extracted lipids are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the endogenous triglycerides to the this compound internal standard.
Materials and Reagents
-
Internal Standard: this compound (e.g., Avanti Polar Lipids, Part No. 860904)
-
Solvents (LC-MS Grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water
-
Additives: Ammonium formate
-
Biological Samples: Plasma, serum, or tissue homogenates
-
General Laboratory Equipment: Pipettes, centrifuge, vortex mixer, evaporator (e.g., nitrogen stream or centrifugal evaporator)
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Allow the vial of this compound to come to room temperature.
-
Reconstitute the entire contents of the vial (e.g., 1 mg) in 1 mL of chloroform:methanol (2:1, v/v) to obtain a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
-
Working Solution (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 with isopropanol to create a 10 µg/mL working solution.
-
For example, add 10 µL of the stock solution to 990 µL of isopropanol.
-
This working solution will be used to spike the samples.
-
Sample Preparation and Lipid Extraction (Folch Method)
-
Sample Spiking:
-
For plasma or serum samples, place 50 µL of the sample into a glass tube.
-
For tissue samples, use approximately 10-20 mg of homogenized tissue.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample.
-
Vortex briefly.
-
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to each sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion for this compound: The precursor ion will be the ammonium adduct [M+NH₄]⁺. The exact mass of this compound is approximately 839.8 g/mol . With the d5 label and as an ammonium adduct, the precursor ion m/z will be approximately 857.8.
-
Product Ions for this compound: Product ions are generated by the neutral loss of the fatty acid chains. The two most intense and specific product ions should be chosen for quantification and qualification.
-
Neutral loss of nonadecanoic acid (19:0)
-
Neutral loss of lauric acid (12:0)
-
-
MRM Transitions: The specific m/z values for the precursor and product ions of both the analytes and the internal standard need to be optimized on the specific mass spectrometer being used.
-
Data Presentation
The following tables summarize typical quantitative performance data for targeted triglyceride analysis using a deuterated internal standard.
Table 1: Linearity of Response for a Representative Triglyceride
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.591 |
| 100 | 1.18 |
| 500 | 5.92 |
| R² | >0.995 |
Table 2: Precision and Recovery
| Intra-day Precision (CV%) | Inter-day Precision (CV%) | Spike Recovery (%) | |
| Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 10% | < 10% | 90-110% |
| High QC | < 10% | < 10% | 90-110% |
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
Visualizations
Caption: Workflow for targeted triglyceride analysis.
Caption: Principle of stable isotope dilution.
Conclusion
This application note provides a comprehensive and detailed protocol for the targeted quantification of triglycerides in biological samples using this compound as an internal standard. The use of stable isotope dilution coupled with LC-MS/MS ensures high accuracy, precision, and reliability of the results. This method is well-suited for applications in clinical research and drug development where robust and reproducible quantification of triglycerides is essential.
Application Notes and Protocols for Quantitative Triglyceride Analysis Using a d5-Triglyceride Internal Standard Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Accurate quantification of TG molecular species is essential for understanding their role in various physiological and pathological processes, including metabolic disorders such as obesity, diabetes, and cardiovascular disease. This application note provides a detailed experimental workflow for the quantitative analysis of triglycerides in human plasma using a deuterated d5-triglyceride (d5-TG) internal standard mixture with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard mixture allows for the correction of variability in sample preparation and instrument response, ensuring high accuracy and precision.
Experimental Workflow Overview
The experimental workflow consists of the following key steps: sample preparation, including lipid extraction from plasma with the addition of the d5-TG internal standard mixture; LC-MS/MS analysis for the separation and detection of individual TG species; and data processing for the quantification of endogenous triglycerides.
Caption: A high-level overview of the experimental workflow for quantitative triglyceride analysis.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
d5-TG Internal Standard Mixture (e.g., LIPID MAPS® d5-TG Internal Standard Mixture I, Avanti Polar Lipids)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, LC-MS grade
-
Isopropanol, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
d5-TG Internal Standard Mixture
A commercially available d5-TG internal standard mixture is utilized to cover a range of triglyceride species. The composition of a typical mixture is provided in the table below.
Table 1: Composition of a Representative d5-TG Internal Standard Mixture
| Deuterated Triglyceride Species | Abbreviation | Concentration in Mixture (µM) |
| 1,3-dimyristoyl-2-palmitoleoyl-sn-glycerol-d5 | TG(14:0/16:1/14:0)-d5 | 4.0 |
| 1,3-dipalmitoyl-2-oleoyl-sn-glycerol-d5 | TG(16:0/18:1/16:0)-d5 | 4.0 |
| 1,3-distearoyl-2-linoleoyl-sn-glycerol-d5 | TG(18:0/18:2/18:0)-d5 | 4.0 |
| 1,3-dioleoyl-2-palmitoyl-sn-glycerol-d5 | TG(18:1/16:0/18:1)-d5 | 4.0 |
| 1,3-dilinoleoyl-2-stearoyl-sn-glycerol-d5 | TG(18:2/18:0/18:2)-d5 | 4.0 |
| 1,3-diarachidonoyl-2-oleoyl-sn-glycerol-d5 | TG(20:4/18:1/20:4)-d5 | 4.0 |
| 1,3-dieicosapentaenoyl-2-docosahexaenoyl-sn-glycerol-d5 | TG(20:5/22:6/20:5)-d5 | 4.0 |
Sample Preparation: Lipid Extraction
A modified Matyash method using MTBE is employed for the extraction of lipids from plasma.[1][2]
-
Thaw frozen human plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of the d5-TG internal standard mixture to the plasma.
-
Add 500 µL of cold methanol and vortex for 30 seconds.
-
Add 1.5 mL of MTBE and vortex for 1 minute.
-
Incubate the mixture for 30 minutes at room temperature on a shaker.
-
Induce phase separation by adding 375 µL of water and vortexing for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of acetonitrile/isopropanol (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Ion Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Table 2: Representative MRM Transitions for d5-TG Internal Standards
| d5-TG Internal Standard | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) [M+NH4-RCOOH]+ |
| TG(14:0/16:1/14:0)-d5 | 772.7 | 544.5 (Loss of 14:0) |
| TG(16:0/18:1/16:0)-d5 | 858.8 | 602.6 (Loss of 16:0) |
| TG(18:0/18:2/18:0)-d5 | 912.9 | 630.6 (Loss of 18:0) |
| TG(18:1/16:0/18:1)-d5 | 884.8 | 628.6 (Loss of 16:0) |
| TG(18:2/18:0/18:2)-d5 | 908.9 | 628.6 (Loss of 18:0) |
| TG(20:4/18:1/20:4)-d5 | 960.8 | 678.6 (Loss of 18:1) |
| TG(20:5/22:6/20:5)-d5 | 1004.8 | 676.5 (Loss of 22:6) |
Note: The fragmentation of triglycerides in positive ion mode with ammonium adduction typically involves the neutral loss of a fatty acid moiety. The most abundant and specific transitions should be optimized for the specific instrument used.
Data Presentation and Quantification
The concentration of each endogenous triglyceride is calculated by comparing the peak area of the endogenous TG to the peak area of a corresponding d5-TG internal standard.
Calculation Formula:
Concentration of Endogenous TG = (AreaEndogenous TG / Aread5-TG IS) * Concentrationd5-TG IS
Table 3: Representative Quantitative Data of Triglycerides in Human Plasma
| Endogenous Triglyceride | Retention Time (min) | Peak Area | Corresponding d5-TG IS | Concentration (µM) |
| TG(16:0/18:1/18:2) | 12.5 | 1.25E+07 | TG(16:0/18:1/16:0)-d5 | 25.8 |
| TG(16:0/18:2/18:2) | 12.2 | 8.76E+06 | TG(16:0/18:1/16:0)-d5 | 18.1 |
| TG(18:0/18:1/18:2) | 13.1 | 5.43E+06 | TG(18:0/18:2/18:0)-d5 | 11.2 |
| TG(18:1/18:1/18:2) | 12.8 | 1.52E+08 | TG(18:1/16:0/18:1)-d5 | 314.0 |
| TG(18:1/18:2/18:2) | 12.6 | 9.87E+07 | TG(18:1/16:0/18:1)-d5 | 203.9 |
Note: This table presents example data and the actual concentrations will vary between samples.
Triglyceride Metabolism Signaling Pathway
The synthesis and breakdown of triglycerides are tightly regulated processes central to energy homeostasis. The primary pathway for TG synthesis is the glycerol-3-phosphate pathway.
Caption: Simplified diagram of the major pathways for triglyceride synthesis and breakdown.[3][4]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of triglycerides in human plasma using a d5-TG internal standard mixture and LC-MS/MS. The described workflow, from sample preparation to data analysis, offers a robust and reliable method for researchers in various fields, including clinical research and drug development, to accurately measure triglyceride levels and gain deeper insights into lipid metabolism.
References
Troubleshooting & Optimization
Technical Support Center: ESI-MS Analysis of 19:0-12:0-19:0 TG-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with the deuterated triglyceride internal standard 19:0-12:0-19:0 TG-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ESI-MS?
This compound is a deuterated triglyceride used as an internal standard (IS) in mass spectrometry-based lipid analysis.[1][2] The deuterium labels (d5) give it a higher mass than its endogenous, non-labeled counterparts, allowing it to be distinguished by the mass spectrometer.[3] Because it is chemically almost identical to the triglycerides being analyzed, it is affected by experimental variations like ion suppression in a similar way. This allows for more accurate quantification of the target lipids in the sample.[3]
Q2: What is signal suppression in ESI-MS and why does it occur with lipid analysis?
Signal suppression is a common phenomenon in ESI-MS where the ionization efficiency of the analyte of interest is reduced by the presence of other components in the sample, leading to a weaker signal.[4][5] This is a significant issue in lipid analysis due to the complexity of the biological matrix from which lipids are extracted.[5][6]
Common causes of signal suppression in lipid analysis include:
-
Competition for Ionization : Co-eluting lipids and other molecules from the sample matrix compete for the limited charge on the ESI droplets, reducing the number of charged analyte ions that reach the detector.[4]
-
Matrix Effects : Components of the biological matrix, such as salts, phospholipids, and proteins, can alter the physical properties of the ESI droplets, like surface tension and viscosity.[4][6][7] This can hinder the desolvation process and the release of gas-phase analyte ions.[4][6] Phospholipids are a major contributor to matrix effects in lipidomics.[4][5]
-
High Analyte Concentration : At high concentrations, the analyte itself can saturate the ESI droplet surface, leading to a non-linear response and signal suppression.[8]
Q3: How can I tell if the this compound signal is being suppressed in my experiment?
Signs of signal suppression include:
-
Low or Inconsistent Signal Intensity : The peak intensity of the this compound is lower than expected or varies significantly between replicate injections.[4]
-
Poor Reproducibility : Inconsistent results for the quantification of your target triglycerides across a sample set.
-
Non-linear Calibration Curves : When plotting the response of the internal standard against its concentration, the curve is not linear.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting signal suppression of this compound.
Initial Checks
-
Verify Internal Standard Integrity : Ensure the this compound internal standard is of high purity and has been stored correctly at -20°C to prevent degradation.[2]
-
Check Instrument Performance : Run a system suitability test with a known standard to confirm that the LC-MS system is performing optimally.
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow to identify and mitigate the source of signal suppression.
Caption: Troubleshooting workflow for signal suppression.
Step 1: Sample Dilution
-
Action : Dilute the sample extract with the initial mobile phase.[4]
-
Rationale : This is the simplest way to reduce the concentration of matrix components that may be causing ion suppression.[4]
-
Expected Outcome : An increase in the signal-to-noise ratio of the this compound peak.
Step 2: Optimize Chromatography
-
Action : Modify the LC gradient to better separate the this compound from co-eluting matrix components.[4] This could involve adjusting the gradient slope, changing the organic modifier, or using a different column chemistry.[4]
-
Rationale : Improving chromatographic resolution can physically separate the internal standard from interfering compounds, preventing them from entering the ion source at the same time.
-
Expected Outcome : A sharper, more intense peak for the internal standard with a more stable baseline.
Step 3: Improve Sample Preparation
-
Action : Implement a more rigorous sample preparation method to remove interfering substances before LC-MS analysis. Techniques like solid-phase extraction (SPE) can be more effective at removing phospholipids and other matrix components than simple protein precipitation or liquid-liquid extraction.
-
Rationale : A cleaner sample will have fewer components that can cause ion suppression.
-
Expected Outcome : Significant improvement in signal intensity and reproducibility.
Step 4: Check for Co-eluting Interferences
-
Action : Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the this compound solution into the MS while injecting a blank matrix extract.
-
Rationale : Dips in the constant signal of the internal standard will indicate the retention times at which suppressive matrix components are eluting.[4]
-
Expected Outcome : Identification of the chromatographic regions where ion suppression is occurring, which can then be addressed through further optimization of the LC method.
Step 5: Adjust MS Parameters
-
Action : Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and source temperature.
-
Rationale : Fine-tuning the ion source conditions can sometimes improve the ionization efficiency of the analyte and reduce the impact of matrix effects.
-
Expected Outcome : A more stable and intense signal for the internal standard.
Data Presentation
The following tables provide a summary of the potential impact of different matrix components on the signal intensity of a deuterated triglyceride internal standard. The values are representative and will vary depending on the specific experimental conditions.
Table 1: Effect of Phospholipids on Internal Standard Signal Intensity
| Phospholipid Concentration | Signal Suppression (%) |
| Low | 5-15 |
| Medium | 15-40 |
| High | 40-80+ |
Table 2: Comparison of Sample Preparation Techniques on Signal Recovery
| Sample Preparation Method | Average Signal Recovery (%) |
| Protein Precipitation | 60-85 |
| Liquid-Liquid Extraction | 75-95 |
| Solid-Phase Extraction (SPE) | 90-105 |
Experimental Protocols
This section provides a detailed methodology for the analysis of triglycerides in a biological sample using this compound as an internal standard.
Sample Preparation: Lipid Extraction
-
Homogenization : Homogenize the tissue sample in a suitable solvent. For plasma or serum, this step is not necessary.
-
Internal Standard Spiking : Add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution) to the sample.
-
Extraction : Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common procedure is as follows:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex thoroughly for 1 minute.
-
Add 0.5 mL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution : Dry the extracted lipids under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC system (e.g., 100 µL of 9:1 (v/v) methanol:chloroform).
LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column is commonly used for triglyceride analysis.
-
Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the triglycerides.
-
Flow Rate : Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume : 2-10 µL.
-
MS System : A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions : Set up MRM transitions for the this compound and the target triglycerides. The precursor ion will be the [M+NH4]+ adduct, and the product ions will correspond to the neutral loss of the fatty acid chains.
Experimental Workflow Diagram
Caption: General experimental workflow for lipid analysis.
Signaling Pathway
Triglycerides are central to energy metabolism and are involved in various signaling pathways. The breakdown of triglycerides, a process called lipolysis, is tightly regulated by hormones.[9]
Hormonal Regulation of Lipolysis
Caption: Hormonal regulation of triglyceride lipolysis.
This pathway shows that hormones like insulin and glucagon play a key role in regulating the breakdown of triglycerides into fatty acids and glycerol.[10] Insulin inhibits lipolysis, promoting energy storage, while glucagon stimulates lipolysis to release energy.[10] Understanding these pathways is crucial for researchers in drug development targeting metabolic diseases.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Triglyceride Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triglycerides, specifically focusing on improving the peak shape for 19:0-12:0-19:0 TG-d5.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic analysis of this compound and other triglycerides, offering potential causes and solutions to achieve optimal peak shape and resolution.
Q1: What are the common causes of peak fronting in my chromatogram for this compound?
Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:
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Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to a distorted peak shape.[1]
-
Solution: Try reducing the injection volume or diluting the sample. It is often recommended to inject a volume that is 1-2% of the total column volume.[1]
-
-
Column Degradation: A void or collapse in the column packing material can cause some of the sample to travel through the column more quickly, resulting in a fronting peak.
-
Solution: If you suspect column degradation, replacing the column is the most straightforward solution.
-
-
Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger (less polar in reversed-phase chromatography) than the initial mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, leading to peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q2: My peaks are tailing. What are the likely causes and how can I resolve this?
Peak tailing, characterized by a trailing edge on the peak, can compromise quantification and resolution. Common causes include:
-
Secondary Interactions: Active sites on the column packing material, such as residual silanol groups on silica-based columns, can interact with the analyte, causing some molecules to be retained longer than others.
-
Solution: Use a highly deactivated (end-capped) column to minimize these interactions. Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections at the head of the column can lead to peak tailing.
-
Solution: Implement a robust column washing procedure between runs.
-
-
High Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the separated analyte band to broaden, resulting in tailing peaks.
-
Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter and length.
-
Q3: I'm observing broad peaks with poor resolution. What adjustments can I make?
Broad peaks can be a result of several factors related to the chromatographic method:
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.
-
Solution: In HPLC, a lower flow rate generally leads to narrower peaks and better resolution, although it will increase the analysis time.[1] Experiment with different flow rates to find the optimal balance for your separation.
-
-
Incorrect Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving good separation.[1]
-
Inappropriate Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of the separation.
Quantitative Data Summary
The following table summarizes typical starting conditions for the analysis of triglycerides by HPLC. These parameters may require further optimization for your specific application and instrumentation.
| Parameter | HPLC Condition | Gas Chromatography (GC) Condition | Supercritical Fluid Chromatography (SFC) Condition |
| Column | C18 (Octadecylsilane), 2.1-4.6 mm ID, 150-250 mm length, 1.8-5 µm particle size | Capillary column (e.g., Zebron ZB-1HT Inferno), 30 m x 0.25 mm ID, 0.25 µm film thickness | Normal phase column (e.g., Shim-pack UC-Diol) |
| Mobile Phase A | Acetonitrile | - | Supercritical CO2 |
| Mobile Phase B | Isopropanol, Acetone, or Methyl tert-butyl ether (MTBE) | - | Methanol/water (95:5, v/v) with 0.1% ammonium acetate |
| Flow Rate | 0.2 - 1.5 mL/min | 1.2 mL/min (constant flow) | 1.0 mL/min |
| Column Temperature | 20 - 40 °C | 40°C ramped to 360°C | 50 °C |
| Injection Volume | 1 - 10 µL | 1 µL | 1 µL |
| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Mass Spectrometer (MS), Charged Aerosol Detector (CAD) |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis of this compound
This protocol provides a standard method for the analysis of this compound, often used as an internal standard in lipidomics studies.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as a 1:1 (v/v) mixture of toluene and methanol.
-
For quantitative analysis, spike the sample with a known amount of the internal standard solution.
-
The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient Program:
-
0-3 min: 30% B
-
3-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-Trap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+NH4]+ adduct of this compound, and the product ions will correspond to the neutral loss of the fatty acid chains.
3. Data Analysis:
-
Integrate the peak area for the specific MRM transition of this compound.
-
For quantitative analysis, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
Visualizations
Caption: Troubleshooting workflow for improving chromatographic peak shape.
References
Technical Support Center: Quantification of 19:0-12:0-19:0 TG-d5
Welcome to the technical support center for the quantification of 19:0-12:0-19:0 TG-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the mass spectrometric analysis of this deuterated triglyceride internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and how does it impact the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, un-analyzed components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analyses.[2][3] In the context of lipidomics, complex biological matrices like plasma or tissue extracts contain numerous endogenous molecules (e.g., phospholipids, other triglycerides) that can interfere with the ionization of the target analyte, this compound.[4]
Q2: Why is a deuterated internal standard like this compound used, and how does it help with matrix effects?
A2: A deuterated internal standard (IS) is a version of the analyte where several hydrogen atoms have been replaced by their stable isotope, deuterium.[5] The ideal IS, such as this compound, is chemically almost identical to the endogenous triglycerides being measured and therefore behaves similarly during sample extraction, chromatography, and ionization.[5][6] By adding a known amount of the deuterated IS to the sample at the beginning of the workflow, it experiences the same matrix effects and processing variations as the target analytes.[3] The ratio of the analyte signal to the IS signal is then used for quantification, which normalizes for these variations and leads to more accurate and precise results.[7]
Q3: How can I quantitatively assess the matrix effect on my this compound signal?
A3: The matrix effect can be quantified by comparing the peak area of the internal standard in a neat solvent to its peak area in a sample matrix where the analyte is absent (a post-extraction spike). The percentage matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A study on human plasma lipidomics demonstrated that the matrix effect for this compound was 75.6% with an automated extraction method, indicating significant ion suppression.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during the quantification of this compound.
Problem 1: High variability in the this compound signal across samples.
-
Possible Cause: Inconsistent matrix effects between different samples or batches. The composition of biological matrices can vary significantly from sample to sample.[7]
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure your sample preparation protocol, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is consistent and robust.[8] Inadequate cleanup can leave behind varying amounts of interfering matrix components like phospholipids.[4]
-
Optimize Chromatography: Modify your LC method to improve the separation of this compound from the regions where most matrix components elute.[2]
-
Check for Co-elution: Ensure that the deuterated internal standard co-elutes with the analyte triglycerides you are quantifying. This is crucial for effective normalization.[2]
-
Problem 2: Poor recovery of this compound.
-
Possible Cause: Suboptimal extraction efficiency for triglycerides from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Extraction Protocol: The choice of extraction solvents is critical for lipids. A common method for triglycerides is a liquid-liquid extraction using a chloroform and methanol mixture.
-
Assess Recovery: To determine the extraction recovery, compare the signal of the IS spiked into the sample before extraction to the signal of the IS spiked into the extracted matrix after extraction. A study reported a recovery of 126.5% for this compound using an automated liquid-liquid extraction from human plasma, which suggests a combination of good recovery and some ion enhancement in that particular workflow.[8]
-
Problem 3: The internal standard signal is completely suppressed.
-
Possible Cause: Extreme matrix effects, often due to a highly concentrated and complex matrix or insufficient sample cleanup.[7]
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[2] However, ensure that the analyte concentrations remain above the limit of quantification.
-
Advanced Sample Cleanup: Consider more rigorous sample preparation techniques. This could involve using specific SPE cartridges designed for lipid cleanup or employing a two-step liquid-liquid extraction process.[8]
-
Data Presentation
The following table summarizes quantitative data on the recovery and matrix effect for this compound and other deuterated internal standards from a study on human plasma. This data highlights how different sample preparation methods can influence the analytical results.
Table 1: Recovery and Matrix Effects for Deuterated Internal Standards in Human Plasma [8]
| Analyte | Automated Extraction | Manual Extraction | No Extraction |
| Recovery % | Matrix Effect % | Recovery % | |
| TG 14:0_16:1_14:0 d5 | 103.4 | 48.3 | 97.9 |
| TG 17:0_17:1_17:0 d5 | 89.8 | 36.8 | 87.6 |
| This compound | 126.5 | 75.6 | 145.3 |
Data adapted from "Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples".[8]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using a Post-Extraction Spike
This protocol allows for the direct measurement of ion suppression or enhancement on the this compound signal.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the this compound internal standard into the final reconstitution solvent at the concentration used in your assay.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma from which triglycerides have been removed, or a surrogate matrix) through your entire sample preparation workflow (extraction, evaporation, etc.). In the final step, reconstitute the extracted matrix with the same solvent used in Set A, now containing the this compound at the same final concentration.
-
-
LC-MS Analysis: Analyze multiple replicates of both sets of samples using your established LC-MS/MS method.
-
Calculation:
-
Calculate the average peak area for this compound from both Set A and Set B.
-
Calculate the Matrix Effect (%) using the formula: (Average Peak Area of Set B / Average Peak Area of Set A) * 100.
-
Protocol 2: Lipid Extraction from Plasma
This is a general liquid-liquid extraction protocol suitable for triglycerides.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 10 µL aliquot of plasma, add a specific volume of your internal standard stock solution containing this compound.
-
Extraction: Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio). Vortex vigorously to ensure thorough mixing and to precipitate proteins.
-
Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic layer, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., a mixture of isopropanol and acetonitrile).
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound.
Caption: Mechanism of ion suppression in the mass spectrometer source.
Caption: Troubleshooting workflow for matrix effect issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
19:0-12:0-19:0 TG-d5 stability in organic solvents
This technical support center provides guidance on the stability, storage, and handling of 19:0-12:0-19:0 TG-d5 in organic solvents to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Action |
| Poor signal intensity or loss of signal in mass spectrometry | Degradation of the standard: The triglyceride may have undergone hydrolysis or oxidation due to improper storage or handling.[1] | - Ensure the standard was stored at the recommended temperature of -20°C ± 4°C. - Avoid repeated freeze-thaw cycles. - If the standard was supplied as a powder, confirm it was dissolved in a suitable organic solvent for storage.[1] |
| Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent.[1] | - Gentle warming or sonication can aid dissolution. Use caution as excessive heat can accelerate degradation.[1] | |
| Unexpected peaks or mass shifts in analytical data | Contamination: Impurities may have been introduced from storage containers, solvents, or handling equipment.[1] | - Always use scrupulously clean glass containers with Teflon-lined caps for organic solutions.[1] - Use glass or stainless steel pipettes for transferring organic solutions.[1] - Ensure the purity of the organic solvent used. |
| Solvent-related adducts or degradation products: The solvent itself may be a source of interference. Chloroform, for instance, can degrade to form phosgene.[1] | - Use high-purity, stabilized solvents. Be aware that stabilizers like ethanol in chloroform could potentially interfere with analysis.[1] | |
| Inconsistent results between experiments | Aliquoting errors: Inconsistent concentrations due to improper aliquoting from a stock solution. | - Allow the entire container to warm to room temperature before opening to prevent condensation, which can affect concentration and stability.[1] - Vortex the solution before taking an aliquot to ensure homogeneity. |
| Variable storage conditions: Differences in storage temperature or exposure to light and air between aliquots. | - Store all aliquots under the same conditions, preferably under an inert atmosphere (argon or nitrogen).[1][2] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What is the recommended storage temperature for this compound in an organic solvent? For long-term stability, it is recommended to store deuterated lipid standards dissolved in an organic solvent at -20°C ± 4°C.[1][2] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[1][3]
-
What type of container should I use to store the triglyceride solution? You should always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1][2] Plastic containers are not recommended as plasticizers and other impurities can leach into the solvent and contaminate the standard.[1][2]
-
How should I handle the standard if it is supplied as a powder? To prevent condensation from accumulating on the cold powder, which can lead to degradation, allow the entire container to warm to room temperature before opening it.[1] Since lipids with unsaturated fatty acid chains are hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation, they should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C.[1][2]
Solvent Selection and Preparation
-
Which organic solvents are suitable for dissolving this compound? Triglycerides are generally soluble in nonpolar organic solvents. While specific data for this compound is not readily available, common solvents for triglycerides include chloroform, methanol, ethanol, hexane, and mixtures such as chloroform:methanol. The choice of solvent may depend on the specific application.
-
Are there any special precautions for using chloroform? Chloroform can slowly degrade in the presence of UV light and air to form phosgene, which is highly toxic and can react with your sample.[1] It is advisable to use chloroform that contains a stabilizer, such as ethanol. However, be aware that the stabilizer could potentially interfere with your analysis.[1]
Stability and Degradation
-
How stable is the deuterium label on the triglyceride? The deuterium atoms on the glycerol backbone are generally stable under standard storage and handling conditions. However, the stability of the fatty acid chains is more of a concern, particularly if they are unsaturated and prone to oxidation.
-
What are the primary degradation pathways for triglycerides? The main degradation pathways for triglycerides are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bonds, releasing free fatty acids and glycerol. Oxidation typically occurs at any double bonds within the fatty acid chains. Proper storage at low temperatures and under an inert atmosphere helps to minimize these degradation processes.[1][2]
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Acclimatize the Standard: Allow the vial containing the this compound to warm to room temperature before opening to prevent moisture condensation.[1]
-
Solvent Addition: Using a glass syringe or pipette, add the calculated volume of a suitable high-purity organic solvent (e.g., chloroform or methanol) to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed.[1]
-
Storage: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Purge the vial with an inert gas like argon or nitrogen before sealing.[1][2] Store the stock solution at -20°C ± 4°C.[1][2]
Visual Guides
Caption: Troubleshooting workflow for poor mass spectrometry signal.
Caption: Recommended storage protocol for this compound.
References
Technical Support Center: Analysis of Triglyceride Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of triglyceride internal standards in their experiments.
Troubleshooting Guide: Low Recovery of Triglyceride Internal Standards
This guide is designed to help you identify and resolve common issues leading to the poor recovery of triglyceride internal standards. Follow the questions below to diagnose the problem.
Q1: Is the low recovery issue consistent across all samples or is it sporadic?
If the low recovery is consistent, it may point to a systematic issue with the experimental protocol, such as the extraction method or the calibration standards. If it is sporadic, the problem might be related to individual sample characteristics, inconsistent sample processing, or intermittent instrument issues.[1]
Q2: Have you verified the quality and concentration of your internal standard stock solution?
An incorrectly prepared or degraded internal standard solution is a common source of error. It is crucial to ensure the accuracy of your standard.
-
Potential Cause: Degradation of the internal standard over time, incorrect initial weighing, or solvent evaporation.
-
Solution: Prepare a fresh internal standard stock solution from a reliable source. Verify its concentration and purity. Store stock solutions at appropriate temperatures (typically -20°C or lower) and in amber vials to prevent degradation.[2]
Q3: Are you adding the internal standard at the very beginning of the sample preparation process?
The internal standard is designed to account for analyte loss during sample preparation and analysis.[3] Adding it at a later stage will not compensate for losses during the initial extraction steps.
-
Potential Cause: The internal standard is added after the initial homogenization or extraction steps.
-
Solution: The internal standard should be spiked into the sample before any extraction or cleanup procedures are initiated.[3]
Q4: Is your sample homogenization and extraction method suitable for triglycerides?
Triglycerides are nonpolar lipids, and their efficient extraction is highly dependent on the chosen solvent system and homogenization technique.
-
Potential Cause: The selected extraction solvent may not be optimal for triglycerides, or the homogenization may be incomplete, leaving lipids trapped within the sample matrix.
-
Solution: Employ a robust lipid extraction method such as the Folch or Bligh & Dyer techniques, which use a chloroform and methanol mixture to efficiently extract a broad range of lipids, including triglycerides.[4] For solid tissues, ensure thorough homogenization using a bead beater or other mechanical disruption method.
Q5: Could matrix effects be suppressing the signal of your internal standard?
Matrix effects occur when other components in the sample extract interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[5]
-
Potential Cause: Co-elution of phospholipids, cholesterol, or other endogenous compounds with the triglyceride internal standard.[5] Lipemic (high-fat) samples can be particularly challenging.[6]
-
Solution:
-
Improve chromatographic separation: Optimize your LC method to separate the internal standard from interfering matrix components.
-
Sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[7]
-
Dilution: Dilute the sample extract to reduce the concentration of matrix components.
-
Use a stable isotope-labeled internal standard: A deuterated or 13C-labeled internal standard that is chemically identical to the analyte will experience similar matrix effects, providing more accurate correction.
-
Frequently Asked Questions (FAQs)
What are the most common causes of low triglyceride internal standard recovery?
The most frequent causes include:
-
Inadequate Extraction: The chosen solvent system may not be effective for extracting triglycerides from the specific sample matrix.[8]
-
Analyte Degradation: Triglycerides can degrade due to exposure to heat, light, or oxygen during sample processing.[8]
-
Losses During Cleanup: If using solid-phase extraction (SPE), the internal standard may be lost due to insufficient column activation or incomplete elution.[8]
-
Matrix Effects: Co-eluting substances from the sample can suppress the ionization of the internal standard in the mass spectrometer.[5]
-
Inaccurate Standard Preparation: Errors in the preparation of the internal standard stock solution can lead to apparent low recovery.
How can I improve the recovery of my triglyceride internal standard during sample extraction?
To enhance recovery during extraction:
-
Select an appropriate extraction method: The Folch and Bligh & Dyer methods are considered gold standards for lipid extraction.[4]
-
Ensure complete homogenization: For tissue samples, mechanical disruption is critical to release lipids from cells.
-
Optimize solvent-to-sample ratio: A sufficient volume of extraction solvent is necessary to ensure complete extraction.
-
Consider a multi-step extraction: Performing the extraction two or three times with fresh solvent and combining the extracts can improve yield.
Can the type of sample matrix affect recovery?
Yes, the sample matrix plays a significant role. For example, in a study on mouse tissues, the recovery of a triglyceride internal standard was significantly lower in the pancreas compared to other tissues when using an isopropanol-based extraction method.[9] High-fat (lipemic) plasma samples can also lead to decreased recovery due to the partitioning of lipophilic compounds into the fatty layer.[6]
Data Presentation: Comparison of Extraction Methods
The recovery of internal standards can vary significantly depending on the extraction method and the tissue type. The following table summarizes the recovery of a triglyceride (TG) internal standard across different mouse tissues using various extraction protocols.
| Tissue | Isopropanol (IPA) | Methanol/Methyl-tert-butyl ether/Chloroform (MMC) | Ethyl Acetate/Ethanol (EE) | Folch | Butanol/Methanol (BUME) | Methyl-tert-butyl ether (MTBE) |
| Pancreas | 51.7% | ≥58.2% | 56.5% | 68.7% (for PG) | N/A | N/A |
| Spleen | N/A | ≥68.8% | N/A | 76.7% (for PG) | N/A | N/A |
| Intestine | N/A | ≥74.3% | 74.9% (for CoQ) | N/A | N/A | N/A |
| Liver | N/A | N/A | N/A | N/A | 82.4% | N/A |
| Brain | N/A | N/A | N/A | 73.5% (for PG) | N/A | N/A |
| Plasma | N/A | N/A | 79.4% (for LPE) | N/A | N/A | N/A |
| Average Recovery | 84.4–117.9% | 93.6–104.0% | 93.8–113.0% | 85.2–109.7% | 93.8–106.8% | 49.6–110.5% |
| Data sourced from a study on mouse tissue lipidome analysis.[9] Note: Some values in the table refer to other lipid classes where TG-specific data for that tissue was not provided in the source. |
Experimental Protocols
1. Modified Folch Method for Lipid Extraction
This method is widely used for the extraction of total lipids from biological samples.[4]
-
Homogenization: Homogenize 1 gram of tissue with 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
-
Separation of Liquid Extract: Filter or centrifuge the mixture to separate the liquid extract from the solid residue.
-
Phase Separation: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of water or a 0.9% NaCl solution to the liquid extract.
-
Vortex and Centrifuge: Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.
-
Collection of Lipid Layer: Carefully collect the lower chloroform phase, which contains the lipids.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
2. Bligh & Dyer Method for Lipid Extraction
This method is a modification of the Folch method and is suitable for samples with high water content.[4]
-
Initial Mixture: For a 1 mL sample containing approximately 80% water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortexing: Vortex vigorously for 10-15 minutes to create a single-phase mixture.
-
Addition of Chloroform: Add 1.25 mL of chloroform and mix for 1 minute.
-
Addition of Water: Add 1.25 mL of water and mix for another minute.
-
Centrifugation: Centrifuge the mixture to separate it into two phases.
-
Collection of Lipid Layer: Carefully collect the lower chloroform phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent to obtain the lipid extract.
Visualizations
Caption: Troubleshooting workflow for diagnosing low internal standard recovery.
Caption: Factors influencing triglyceride internal standard recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
optimizing LC gradient for 19:0-12:0-19:0 TG-d5 separation
Welcome to the Technical Support Center for Lipid Analysis. This guide provides detailed information, protocols, and troubleshooting advice for optimizing the liquid chromatography (LC) separation of the deuterated triglyceride internal standard, 19:0-12:0-19:0 TG-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for separating triglycerides using reversed-phase liquid chromatography (RP-LC)?
A1: Reversed-phase liquid chromatography separates triglycerides based on their relative hydrophobicity. The separation is primarily governed by the molecule's partition number (PN), which is calculated as PN = CN - (2 * DB), where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[1][2] In a typical non-aqueous reversed-phase (NARP) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.[2][3][4] Triglycerides with longer acyl chains and fewer double bonds are more hydrophobic and will be retained longer on the column.
Q2: Why is a deuterated standard like this compound used in LC-MS analysis?
A2: Deuterated standards are ideal internal standards for mass spectrometry-based quantification.[5] Since they are nearly chemically identical to their non-deuterated (endogenous) counterparts, they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization.[5] This similarity allows them to effectively correct for variations in sample preparation and matrix effects, leading to highly accurate and reproducible quantification.[5][6] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish the standard from the analyte.
Q3: Can the deuterated standard (this compound) separate from the non-deuterated analyte during chromatography?
A3: Yes, a slight chromatographic separation between a deuterated standard and its non-deuterated analyte can occur. This is known as an "isotope effect." While often minimal, replacing hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, including its hydrophobicity, leading to a small shift in retention time.[7] If this separation is significant, it can lead to differential matrix effects and compromise the accuracy of quantification.[7] A primary goal of method optimization is to ensure co-elution or near-complete co-elution of the analyte and its internal standard.
Q4: What are the most common mobile phases for triglyceride separation in RP-LC?
A4: Non-aqueous mobile phases are standard for triglyceride analysis due to their low water solubility.[3] A typical setup involves a gradient elution using a weak solvent and a strong solvent. Acetonitrile is a common weak solvent, while stronger, more non-polar solvents like isopropanol (IPA), acetone, or methyl tert-butyl ether (MTBE) are used as the strong solvent to elute the highly retained triglycerides.[3][4][8]
Recommended Experimental Protocol
This protocol provides a robust starting point for developing a separation method for this compound and similar triglycerides. Optimization will likely be required based on your specific sample matrix and LC system.
LC System and Column
| Parameter | Recommendation |
| LC System | UHPLC system capable of pressures up to 1200 bar for optimal resolution with sub-2 µm columns.[3] |
| Stationary Phase | C18 (Octadecylsilane) column.[2] |
| Column Dimensions | 2.1 mm ID x 150 mm length, 1.8 µm particle size. |
| Column Temperature | 30°C (can be optimized between 20-40°C).[1][3] |
| Injection Volume | 2 µL. |
| Injection Solvent | The initial mobile phase composition or a weaker solvent.[9] |
Mobile Phases and Gradient Program
| Parameter | Description |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Flow Rate | 0.3 mL/min |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Note: This gradient is a starting point. A shallower gradient may be needed to improve the resolution of closely eluting species.[4]
Troubleshooting Guide
Issue 1: Poor resolution between the deuterated standard and other triglycerides.
-
Question: My peaks are broad and overlapping. How can I improve the separation?
-
Answer:
-
Optimize the Gradient: A steep gradient can cause compounds to elute too quickly, resulting in poor separation. Try decreasing the gradient slope (i.e., make the increase in Mobile Phase B slower over a longer period).[4]
-
Adjust Column Temperature: Lowering the column temperature (e.g., from 30°C to 20°C) can sometimes increase selectivity and improve resolution for triglycerides, although it will also increase backpressure.[3][4]
-
Change the Strong Solvent: The choice of the strong organic solvent (Mobile Phase B) can significantly impact selectivity. If you are using isopropanol, consider trying acetone or MTBE, as they have different solvent strengths and may alter the elution profile.[4][8]
-
Increase Column Length: If your system pressure allows, connecting two columns in series can dramatically increase resolving power.[3]
-
Issue 2: The deuterated internal standard (IS) peak is partially or fully separated from the analyte peak.
-
Question: I am seeing a distinct retention time shift between my d5-TG standard and the target analyte. Why is this happening and how can I fix it?
-
Answer: This is likely due to the kinetic isotope effect.[7] To ensure accurate quantification, the IS and analyte peaks must overlap as much as possible.
-
Broaden Peaks Slightly: While counterintuitive, sometimes slightly reducing peak efficiency to force co-elution is an effective strategy. This can be achieved by using a column with a lower theoretical plate count (e.g., larger particle size or shorter length), though this may sacrifice resolution from other interferences.[7]
-
Adjust Mobile Phase Composition: Systematically adjust the ratio of your mobile phase solvents. Small changes can alter the interaction kinetics with the stationary phase and may reduce the separation between the deuterated and non-deuterated species.
-
Confirm with Matrix-Free Samples: Inject the IS and a non-deuterated standard in a clean solvent to confirm that the separation is not a matrix effect. If the peaks co-elute in a clean solvent but separate in the sample matrix, this points to a matrix effect that differentially affects the two compounds.
-
Issue 3: Peak tailing or fronting.
-
Question: My triglyceride peaks are asymmetrical. What is the cause?
-
Answer: Poor peak shape is often caused by issues with the injection solvent, column overload, or secondary interactions.
-
Check Injection Solvent: The injection solvent should be as weak as, or weaker than, the initial mobile phase.[9] Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., pure isopropanol) will cause the sample to travel down the column before it can properly bind to the stationary phase, leading to peak distortion.
-
Reduce Sample Load: Injecting too much mass on the column can lead to peak tailing.[4] Try diluting your sample by a factor of 5 or 10 and re-injecting to see if the peak shape improves.
-
Check for Column Contamination: Triglycerides are highly non-polar and can be "sticky." Contaminants from previous injections can build up at the head of the column. Flush the column with a strong solvent like MTBE or dichloromethane (if your column chemistry allows) to clean it.
-
Issue 4: Unstable baseline or high backpressure.
-
Question: My baseline is drifting, or the system pressure is unexpectedly high. What should I check?
-
Answer:
-
Mobile Phase Issues: Ensure your mobile phase solvents are properly degassed to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[10][11] Baseline drift in a gradient can occur if the two mobile phases have different UV absorbances at your monitoring wavelength; this is less of an issue with MS or ELSD detectors.[9]
-
System Leaks or Blockages: High pressure is often a sign of a blockage, most commonly at the column inlet frit.[11][12] Systematically loosen fittings backward from the detector to identify the source of the blockage. A sudden drop in pressure after loosening a fitting indicates the blockage is upstream of that point. Check for leaks at all fittings, as this can cause pressure instability.[11]
-
Buffer Precipitation: If you are using any additives (e.g., ammonium formate for MS), ensure they are soluble in all mobile phase compositions used in your gradient.[3] Salts can precipitate when the organic solvent concentration becomes high, leading to blockages.
-
Visualized Workflows
Caption: LC method development workflow.
Caption: Troubleshooting poor separation.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youngin.com [youngin.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. aocs.org [aocs.org]
- 9. halocolumns.com [halocolumns.com]
- 10. shimadzu.at [shimadzu.at]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Analysis of 19:0-12:0-19:0 TG-d5
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the internal standard 19:0-12:0-19:0 TG-d5 in mass spectrometry-based lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass and molecular formula of this compound?
The triglyceride (TG) internal standard this compound, also known as 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, has the following properties:
| Property | Value |
| Molecular Formula | C₅₃H₉₇D₅O₆ |
| Molecular Weight | 840.40 g/mol |
Q2: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?
In positive ion mode, triglycerides are commonly detected as adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). The expected m/z for the ammonium adduct is the most common for LC-MS applications.
| Adduct | Theoretical m/z |
| [M+NH₄]⁺ | 858.84 |
| [M+Na]⁺ | 863.78 |
| [M+Li]⁺ | 847.81 |
Q3: What are the primary fragmentation patterns observed for this compound in tandem mass spectrometry (MS/MS)?
The primary fragmentation pathway for triglycerides in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is the neutral loss of the constituent fatty acids. For this compound, this results in the formation of deuterated diacylglycerol (DG) fragment ions.
A diagram illustrating the fragmentation of the this compound precursor ion is provided below.
Troubleshooting Guide
Problem 1: I cannot detect the precursor ion for this compound.
-
Possible Cause 1: Incorrect m/z setting.
-
Solution: Ensure your mass spectrometer is scanning for the correct precursor ion m/z. For the commonly used ammonium adduct, this is approximately 858.84 m/z. Verify that your instrument calibration is accurate.
-
-
Possible Cause 2: Inefficient ionization.
-
Solution: Optimize your electrospray ionization (ESI) source parameters. Ensure the mobile phase contains a source of adducts, such as ammonium formate or acetate for [M+NH₄]⁺ formation.
-
-
Possible Cause 3: Sample degradation.
-
Solution: Triglyceride standards should be stored at -20°C or lower and handled on ice to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Problem 2: I am not observing the expected fragment ions in my MS/MS spectrum.
-
Possible Cause 1: Inappropriate collision energy.
-
Solution: The collision energy required for fragmentation can vary between instruments. Start with a collision energy of approximately 30-40 eV and optimize as needed. Higher energies may lead to excessive fragmentation, while lower energies may not be sufficient to induce fragmentation.
-
-
Possible Cause 2: Incorrect precursor ion isolation.
-
Solution: Check the isolation window for your precursor ion in the MS/MS settings. A window that is too wide may allow isobaric interferences, while a window that is too narrow may result in a low precursor ion signal.
-
Problem 3: The observed fragment ion intensities are not as expected (e.g., one fragment is much less intense than the other).
-
Possible Cause: The neutral loss of different fatty acids can have different efficiencies. The position of the fatty acid on the glycerol backbone can also influence fragmentation patterns.
-
Solution: While not always indicative of a problem, significant deviations from expected ratios could suggest the presence of isomeric contaminants. Ensure the purity of your standard. Positional isomers can sometimes be distinguished by subtle differences in fragment ion ratios.
-
Quantitative Data Summary
The following table summarizes the theoretical m/z values for the precursor and major fragment ions of this compound.
| Ion Description | Molecular Formula | Theoretical m/z |
| Precursor Ion ([M+NH₄]⁺) | C₅₃H₁₀₁D₅NO₆ | 858.84 |
| Fragment Ion ([DG(19:0/12:0)-d5 + H]⁺) | C₃₄H₆₄D₅O₄ | 559.56 |
| Fragment Ion ([DG(19:0/19:0)-d5 + H]⁺) | C₄₁H₇₈D₅O₄ | 657.68 |
Note: The fragment ions are represented as protonated diacylglycerol species following the neutral loss of a fatty acid and ammonia from the precursor ion.
Experimental Protocols
A general workflow for the analysis of this compound using LC-MS/MS is outlined below.
1. Sample Preparation (Lipid Extraction)
A standard Folch extraction method is commonly used:
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Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spike the extracted lipids with a known amount of this compound internal standard.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate injection solvent (e.g., 9:1 methanol:chloroform or isopropanol).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating triglycerides.
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 55 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan MS: Scan a mass range that includes the expected precursor ion (e.g., m/z 700-1000).
-
MS/MS:
-
Precursor Ion: m/z 858.84 (for [M+NH₄]⁺).
-
Activation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Optimize between 30-45 eV.
-
Product Ion Scan: Scan a mass range that includes the expected fragment ions (e.g., m/z 400-800).
-
correcting for isotopic interference with 19:0-12:0-19:0 TG-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference when using 19:0-12:0-19:0 TG-d5 as an internal standard in mass spectrometry-based lipid analysis.
Troubleshooting Guides and FAQs
Q1: Why is there isotopic interference between my analyte (19:0-12:0-19:0 TG) and the internal standard (this compound)?
A1: Isotopic interference occurs due to the natural abundance of stable isotopes, primarily Carbon-13 (¹³C).[1][2][3] The analyte, 19:0-12:0-19:0 TG, is composed of atoms that have naturally occurring heavier isotopes. The most significant contribution comes from ¹³C, which has a natural abundance of approximately 1.1%.[1][2] This means that a small percentage of your analyte molecules will have a mass that is one or more daltons higher than the monoisotopic mass. This can lead to the analyte's isotopic peaks overlapping with the signal of the deuterated internal standard, which is intentionally heavier.
Q2: How does this interference affect my quantitative results?
A2: Isotopic interference can lead to an overestimation of the internal standard's signal, which in turn will cause an underestimation of the analyte's concentration. Conversely, if the internal standard has some unlabeled portion, it can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration. Accurate quantification requires correcting for this "cross-talk" between the analyte and the internal standard.[4]
Q3: What are the first steps to identify the extent of isotopic interference?
A3: The first step is to experimentally determine the degree of isotopic overlap. This is done by analyzing the pure analyte and the pure internal standard separately.
-
Analyze the pure analyte: This will show you the contribution of its isotopic peaks to the mass channel of the internal standard.
-
Analyze the pure internal standard: This will reveal any contribution from unlabeled or partially labeled species to the mass channel of the analyte.
Q4: I've confirmed there is interference. How do I correct for it?
A4: Correction for isotopic interference involves a mathematical adjustment of the measured peak areas. The general principle is to subtract the contribution of the interfering isotopes from the measured signals. A detailed experimental protocol and the necessary calculations are provided below.
Experimental Protocol: Determining and Correcting for Isotopic Interference
This protocol outlines the steps to experimentally measure and mathematically correct for isotopic interference between 19:0-12:0-19:0 TG (analyte) and this compound (internal standard).
Materials:
-
Pure 19:0-12:0-19:0 TG standard
-
Pure this compound internal standard
-
Mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., ESI)
-
LC system for chromatographic separation
-
Appropriate solvents for sample preparation and LC-MS analysis
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the pure analyte.
-
Prepare a stock solution of the pure internal standard.
-
Prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte, covering the expected concentration range of your samples.
-
-
Mass Spectrometry Analysis:
-
Perform LC-MS/MS analysis on the following:
-
A solution containing only the pure analyte.
-
A solution containing only the pure internal standard.
-
The series of working standard solutions.
-
Your unknown samples spiked with the internal standard.
-
-
Monitor the specific MRM transitions for both the analyte and the internal standard.
-
-
Data Analysis and Correction:
-
Step 1: Determine the contribution of the analyte to the internal standard signal.
-
From the analysis of the pure analyte solution, measure the ratio of the signal in the internal standard's MRM transition to the signal in the analyte's MRM transition. This is your correction factor 'A'.
-
-
Step 2: Determine the contribution of the internal standard to the analyte signal.
-
From the analysis of the pure internal standard solution, measure the ratio of the signal in the analyte's MRM transition to the signal in the internal standard's MRM transition. This is your correction factor 'B'.
-
-
Step 3: Apply the correction to your data.
-
Use the following equations to calculate the corrected peak areas for your standards and samples:
-
Corrected Analyte Area = Measured Analyte Area - (B * Measured Internal Standard Area)
-
Corrected Internal Standard Area = Measured Internal Standard Area - (A * Measured Analyte Area)
-
-
-
Step 4: Quantify your analyte.
-
Use the corrected peak area ratios (Corrected Analyte Area / Corrected Internal Standard Area) to build your calibration curve and quantify your unknown samples.
-
-
Quantitative Data Summary
The following table summarizes the key parameters for 19:0-12:0-19:0 TG and its d5-labeled internal standard.
| Parameter | 19:0-12:0-19:0 TG (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₅₃H₁₀₂O₆ | C₅₃H₉₇D₅O₆ |
| Monoisotopic Mass | 846.7626 g/mol | 851.7941 g/mol |
| Precursor Ion ([M+NH₄]⁺) | m/z 864.8 | m/z 869.8 |
| Product Ion (Neutral Loss) | Neutral loss of a fatty acid | Neutral loss of a fatty acid |
| Theoretical ¹³C Isotopic Abundance | M+1: ~58.3%, M+2: ~17.0% | M+1: ~58.3%, M+2: ~17.0% |
Note: The theoretical isotopic abundances are calculated based on the number of carbon atoms. The actual measured abundances may vary slightly.
Visualizations
Caption: Workflow for correcting isotopic interference.
Caption: Experimental workflow for quantitative analysis.
References
minimizing contamination in 19:0-12:0-19:0 TG-d5 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during mass spectrometry experiments utilizing the deuterated internal standard 19:0-12:0-19:0 TG-d5.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to identify and resolve sources of contamination.
Issue 1: High Background Signal of this compound in Blank Injections
A significant signal for your internal standard in blank injections (solvent or matrix blanks) indicates a contaminated system.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. Test individual solvent bottles to identify the source. |
| Autosampler Carryover | Implement a rigorous needle wash protocol. A "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v/v/v) can be effective.[1] Inject multiple blanks after a high-concentration sample to assess carryover. |
| Contaminated LC System Components | Systematically isolate components (e.g., bypass the column) to pinpoint the source of contamination.[1] Flush the system with a strong solvent series (e.g., isopropanol, followed by methanol, then re-equilibration with the mobile phase). |
| Leaching from Plasticware | Avoid storing organic solvents in plastic containers, as plasticizers and other contaminants can leach out.[2] Use glass or polypropylene vials and centrifuge tubes. |
Issue 2: Inconsistent this compound Signal Across a Sample Batch
Fluctuations in the internal standard signal can compromise the accuracy of your quantitative analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest stage of the sample preparation process.[3] Vortex samples thoroughly after adding the internal standard to ensure homogeneity. |
| Ion Suppression or Enhancement | Matrix effects can alter the ionization efficiency of the internal standard.[4] Review your sample cleanup procedures to ensure efficient removal of interfering matrix components. A dilute-and-shoot approach might be necessary for complex matrices. |
| Injector Variability | Poor injector reproducibility can lead to inconsistent injection volumes. Perform an injection volume study to assess the linearity of the response. |
| Instability of the Internal Standard | Verify the stability of your this compound stock and working solutions. Avoid repeated freeze-thaw cycles and store at the recommended temperature (-20°C). |
Issue 3: Presence of "Ghost Peaks" Co-eluting with or Near this compound
Ghost peaks are unexpected peaks that appear in chromatograms, potentially interfering with the integration of your internal standard.
Possible Causes and Solutions:
| Cause | Solution |
| Late Eluting Compounds from Previous Injections | Increase the run time of your method to ensure all compounds from the previous injection have eluted.[1] Implement a high-organic wash step at the end of your gradient to flush the column. |
| Mobile Phase Contamination | Filter all mobile phases and use high-purity solvents. Investigate the water source for potential contamination. |
| Degradation of the Internal Standard | Ensure proper storage and handling of the this compound standard to prevent degradation, which could appear as additional peaks. |
| System Contamination | Clean the injector, sample loop, and column to remove any accumulated residues.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding contamination in this compound experiments.
Q1: What are the most common sources of contamination in triglyceride analysis?
A1: Common sources of contamination include solvents, reagents, plasticware (leaching of plasticizers), improper sample handling, and carryover from the LC-MS system.[2] It is crucial to use high-purity materials and maintain a clean experimental environment.
Q2: How can I minimize carryover of a "sticky" compound like a triglyceride?
A2: To minimize carryover of hydrophobic molecules like triglycerides, use a robust needle wash with a strong organic solvent like isopropanol.[1][5] Employing a gradient with a high percentage of organic solvent at the end of the run will help to elute any retained compounds from the column. Injecting blank samples after high-concentration samples can help assess and mitigate carryover.[2]
Q3: What are acceptable background levels for this compound in a blank injection?
A3: Ideally, the background signal for an internal standard in a blank injection should be negligible or absent. A common industry practice is to consider a response in a blank injection that is less than 20% of the response of the lowest calibration standard (the Lower Limit of Quantification or LLOQ) as acceptable. However, for high-sensitivity assays, a lower threshold may be necessary.
Q4: Can the type of plastic vials I use affect my results?
A4: Yes, plasticizers such as phthalates can leach from certain types of plastic containers, especially when in contact with organic solvents. These can appear as background noise or interfere with the ionization of your analyte. It is recommended to use glass or polypropylene vials with PTFE-lined caps for sample storage and analysis.
Q5: How often should I clean my LC-MS system to prevent contamination?
A5: The frequency of cleaning depends on the number of samples analyzed and the cleanliness of the samples. For high-throughput labs running complex biological samples, a weekly or even daily cleaning of the ion source may be necessary. The LC system should be flushed regularly, especially between different analytical batches.
Experimental Protocols
Protocol 1: General Cleaning Procedure for Glassware
-
Rinse glassware with deionized water.
-
Wash with a laboratory-grade detergent.
-
Rinse thoroughly with hot tap water, followed by multiple rinses with deionized water.
-
Rinse with an organic solvent such as methanol or acetone to remove any residual organic contaminants.
-
Allow to air dry in a clean environment or dry in an oven.
Protocol 2: Sample Preparation for Triglyceride Analysis using this compound
This protocol is a general guideline and may need to be optimized for your specific matrix.
-
Sample Aliquoting: Aliquot 10 µL of plasma or serum into a clean 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 225 µL of cold methanol containing this compound (and other relevant internal standards) at a known concentration.[6]
-
Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[6]
-
Lipid Extraction: Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.[6]
-
Shaking: Shake the mixture for 6 minutes at 4°C to facilitate lipid extraction.[6]
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation and centrifuge at 14,000 rpm for 2 minutes.[6]
-
Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids and transfer it to a new clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the mobile phase (e.g., 100 µL of methanol/toluene 9:1, v/v) before LC-MS analysis.[6]
Visualizations
Diagram 1: Potential Sources of Contamination Workflow
Caption: Workflow illustrating potential points of contamination.
Diagram 2: Troubleshooting Logic for High Background Signal
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. lipidomicstandards.org [lipidomicstandards.org]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. lcms.cz [lcms.cz]
Technical Support Center: 19:0-12:0-19:0 TG-d5 Quality Control for Lipidomics Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 19:0-12:0-19:0 TG-d5 as an internal standard in lipidomics assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipidomics?
A1: this compound is a deuterated triglyceride (TG) used as an internal standard (IS) in mass spectrometry-based lipidomics.[1][2][3] The 'd5' indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium.[4] This isotopic labeling makes it chemically almost identical to its non-deuterated counterparts but with a different mass, allowing it to be distinguished by the mass spectrometer. It is used to normalize for variations during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification of endogenous triglycerides.[5][6]
Q2: At what stage of the experimental workflow should I add the this compound internal standard?
A2: The internal standard should be added at the earliest possible stage of sample preparation, ideally before lipid extraction.[6] This ensures that the IS experiences the same potential for loss and variability as the target analytes throughout the entire workflow, including extraction, derivatization, and injection.
Q3: How should I store the this compound standard?
A3: this compound should be stored at -20°C to ensure its stability.[3] It is typically supplied as a powder or in an organic solvent. Once reconstituted, it should be stored in a tightly sealed vial to prevent solvent evaporation and degradation.
Q4: In which solvents is this compound soluble?
A4: As a triglyceride, this compound is soluble in nonpolar organic solvents and mixtures commonly used for lipid extraction, such as chloroform, methanol, and isopropanol.[4][5] For reconstitution, a mixture like chloroform:methanol (2:1, v/v) is often used.
Troubleshooting Guide
This guide addresses specific issues that may arise during lipidomics experiments using this compound.
Issue 1: Poor or No Signal from this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Degradation of the Standard | Ensure the standard has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock. |
| Incomplete Solubilization | Before adding to the sample, ensure the internal standard is fully dissolved in the appropriate solvent. Vortex or sonicate the stock solution before use. |
| Incorrect MS Parameters | Verify the mass transition (precursor/product ion pair) for this compound in your mass spectrometer settings. Optimize ionization source parameters (e.g., capillary voltage, gas flow) for triglycerides. |
| Ion Suppression | Significant matrix effects can suppress the signal of the internal standard.[7][8] Dilute the sample or use a more effective sample cleanup method to reduce matrix components. |
Issue 2: High Variability in the this compound Signal Across Samples
Possible Causes & Solutions
| Cause | Recommended Action |
| Inaccurate Pipetting | Use calibrated pipettes for adding the internal standard to each sample to ensure a consistent amount is added. |
| Inconsistent Extraction Efficiency | Ensure the extraction procedure is performed uniformly across all samples. Vortexing times, centrifugation speeds, and phase separation should be consistent. |
| Differential Matrix Effects | The composition of the sample matrix can vary, leading to different degrees of ion suppression or enhancement for the internal standard.[7][8][9] While deuterated standards are designed to minimize this, severe matrix effects can still cause variability.[7][8] Consider optimizing the sample preparation to remove interfering matrix components. |
| Instrument Instability | Run quality control (QC) samples (e.g., a pooled sample) throughout the analytical run to monitor instrument performance.[10] A drifting IS signal in the QCs may indicate a need for instrument cleaning or recalibration. |
Issue 3: Poor Peak Shape for this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Column Overload | The concentration of the internal standard may be too high. Prepare a more dilute working solution. |
| Inappropriate LC Conditions | Optimize the liquid chromatography gradient and mobile phase composition to ensure good separation and peak shape for triglycerides.[11][12] |
| Contamination of the LC System | Flush the column and injection system to remove any contaminants that may be affecting peak shape. |
Experimental Protocols
Protocol 1: Lipid Extraction from Cells using this compound
This protocol is adapted from a method for lipid extraction from Aedes aegypti cells.[13]
-
Sample Preparation:
-
Wash cells with 1x PBS.
-
Quench metabolic activity by adding liquid nitrogen.
-
-
Internal Standard Addition & Extraction:
-
Add 600 µL of a 1:9 (v/v) chloroform:methanol solution containing 10 µg/mL of this compound and other internal standards.[13]
-
Incubate for 10 minutes at room temperature.
-
Scrape the cells and transfer the extract to a microfuge tube.
-
-
Phase Separation:
-
Add 680 µL of chloroform to achieve a 2:1 ratio of chloroform:methanol.
-
Add 188 µL of water to induce phase separation.
-
Vortex and centrifuge at 16,100 x g for 5 minutes at 4°C.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute in an appropriate solvent for LC-MS analysis.
-
Protocol 2: Targeted Lipidomics of Brain Tissue with this compound
This protocol is based on a study of lipid metabolism in the motor cortex white matter.[14][15]
-
Sample Preparation:
-
Dissect 20-30 mg of frozen brain tissue.
-
-
Internal Standard Addition & Homogenization:
-
Extraction:
-
Transfer 400 µL of the homogenate to a new tube.
-
Add 680 µL of chloroform to bring the solvent ratio to 2:1 chloroform:methanol.[15]
-
Vortex and centrifuge to separate the phases.
-
-
Sample Finalization:
Visualizations
Caption: General workflow for lipid extraction using an internal standard.
Caption: Troubleshooting logic for poor internal standard signal.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. ebin.pub [ebin.pub]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Divergent roles of RIPK3 and MLKL in high-fat diet–induced obesity and MAFLD in mice | Life Science Alliance [life-science-alliance.org]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. pnas.org [pnas.org]
- 14. Lipid Metabolism Is Dysregulated in the Motor Cortex White Matter in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Landscape of 19:0-12:0-19:0 TG-d5 Analysis: A Methodological Comparison
For researchers, scientists, and professionals in drug development, the precise and reproducible quantification of lipids is paramount. The deuterated triglyceride 19:0-12:0-19:0 TG-d5 serves as a crucial internal standard in mass spectrometry-based lipidomics. Its structural similarity to endogenous triglycerides allows for accurate normalization and quantification, mitigating variations in sample preparation and instrument response. This guide provides a comparative overview of the methodologies employing this standard, drawing from published research to aid in the development and standardization of analytical protocols.
While a direct inter-laboratory comparison of quantitative results for this compound is not publicly available, a review of established methods reveals common practices and key variations in its application. The following sections detail the experimental protocols and data from studies that utilize this compound, offering a valuable resource for methodological comparison and optimization.
Comparative Analysis of Experimental Methodologies
The use of this compound as an internal standard is documented across various lipidomics workflows. A summary of the analytical conditions from different studies is presented below, highlighting the diversity in sample preparation, chromatography, and mass spectrometry settings.
| Parameter | Methodology 1 | Methodology 2 | Methodology 3 |
| Sample Type | Human Plasma/Serum | Brain Tissue | Glioblastoma Cells |
| Lipid Extraction | Not specified in detail, but part of a larger lipidomics platform. | Monophasic extraction with MilliQ water, methanol (with 0.01% w/v BHT), and chloroform.[1] | Methanol:chloroform (9:1) followed by the addition of chloroform to a 2:1 ratio.[2] |
| Internal Standard Concentration | Part of a d5-TG Internal Standard Mixture I with 4.01 μM of 19:0-12:0-19:0 (d5) TG.[1] | Not explicitly stated. | 10 mg/L of each internal standard, including TG-d5 19:0/12:0/19:0.[2] |
| Chromatography | Reversed-phase UPLC with an HSS T3 column.[3] | Direct infusion (no chromatography).[1] | Not specified in detail, but mentions dynamic scheduled multiple reaction monitoring (MRM).[2] |
| Mass Spectrometry | Ion-mobility/high-resolution MS.[3] | Not explicitly stated. | LCMS in positive ionization mode.[2] |
| Data Analysis | Not specified. | Semi-quantification of endogenous TG lipids using 15:0-18:1-15:0 (d5) TG.[1] | Agilent's Mass Hunter Quantitative Analysis (QQQ) software 10.0.[2] |
Detailed Experimental Protocols
A deeper understanding of the analytical workflow is crucial for reproducing and adapting these methods. Below are detailed descriptions of the experimental protocols from the cited literature.
Protocol 1: Reversed-Phase UPLC with Ion-Mobility/High-Resolution MS
This method focuses on enhanced separation of lipid isomers in human plasma.
-
Lipid Extraction : While the specific extraction method for the study utilizing this compound is not detailed in the provided snippets, a common approach for plasma is a liquid-liquid extraction, often using a methyl-tert-butyl ether (MTBE) based method.
-
Chromatography :
-
Column : UPLC HSS T3 column.
-
Mobile Phase A : Acetonitrile:Water (40:60) with 10 mM ammonium acetate.
-
Mobile Phase B : Acetonitrile:Isopropanol (10:90) with 10 mM ammonium acetate.
-
Gradient : A 20-minute gradient is employed, starting at 40% B and ramping up to 99% B to elute the various lipid classes.[3]
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in both positive and negative modes.
-
Instrumentation : An ion-mobility/high-resolution mass spectrometer is used to acquire data, providing an additional dimension of separation based on the ion's size and shape.
-
Protocol 2: Direct Infusion Lipidomics of Brain Tissue
This protocol describes a high-throughput method for lipid analysis without chromatographic separation.
-
Lipid Extraction : A monophasic extraction is performed using MilliQ water, methanol containing 0.01% (w/v) butylated hydroxytoluene (BHT), and chloroform.[1] The samples are vortexed and incubated, followed by centrifugation to separate the phases. The lipid-containing supernatant is then collected.[1]
-
Internal Standards : A customized isotope-labeled internal standard lipid mixture, including the d5-TG Internal Standard Mixture I containing 19:0-12:0-19:0 (d5) TG, is added to the samples based on protein content.[1]
-
Mass Spectrometry :
Protocol 3: LC-MS/MS Analysis of Glioblastoma Cells
This method is tailored for the analysis of lipids from cell cultures.
-
Cell Preparation : Cells are washed with PBS and LC/MS-grade water before being quenched with liquid nitrogen.[2]
-
Lipid Extraction : Lipids are extracted using a solution of methanol:chloroform (9:1) containing the internal standards, including TG-d5 19:0/12:0/19:0.[2] The cell lysate is collected, and additional chloroform is added to achieve a 2:1 ratio of chloroform to methanol.[2]
-
Mass Spectrometry :
Visualizing the Workflow
To provide a clear overview of a typical lipidomics experiment employing an internal standard like this compound, the following workflow diagram is presented.
References
A Comparative Guide to the Quantification of 19:0-12:0-19:0 TG-d5: Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate and precise quantification of specific lipid species is paramount. This guide provides an objective comparison of common analytical methods for the quantification of triglycerides (TG), with a focus on the performance characteristics relevant to the analysis of 19:0-12:0-19:0 TG-d5, a commonly used deuterated internal standard. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays, supported by experimental data from various validation studies.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters for typical LC-MS/MS, GC-MS, and enzymatic methods used in triglyceride analysis. While specific validation data for this compound is not extensively published, the data presented here for other triglycerides is representative of the expected performance for this class of molecules.
Table 1: Performance Characteristics of LC-MS/MS for Triglyceride Analysis
| Validation Parameter | Typical Performance | Key Considerations |
| Accuracy (as % Bias or Recovery) | -0.4% to +2.9% Bias; 97.0% Recovery | High accuracy due to the specificity of mass detection and the use of stable isotope-labeled internal standards. |
| Precision (as % CV or % RSD) | Intra-day: <15-21%; Inter-day: <18-37% | Excellent precision is achievable, though it can be influenced by sample preparation and matrix effects. |
| Linearity (R²) | >0.999 | Demonstrates a wide dynamic range suitable for various sample concentrations. |
| Limit of Quantification (LOQ) | 11.1 µg/mL | High sensitivity allows for the detection of low-abundance lipid species. |
Table 2: Performance Characteristics of GC-IDMS (Isotope Dilution Mass Spectrometry) for Triglyceride Analysis
| Validation Parameter | Typical Performance | Key Considerations |
| Accuracy (as % Bias) | ≈ 0% (Reference Method); <0.4% deviation from certified values | Considered a "gold standard" for accuracy in triglyceride measurement.[1] |
| Precision (as % CV) | < 1.0% | Offers very high precision, making it suitable for reference measurements.[1] |
| Linearity (R²) | >0.99 | Excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL | High sensitivity, though it requires derivatization which can introduce variability. |
Table 3: Performance Characteristics of Enzymatic Assays for Triglyceride Analysis
| Validation Parameter | Typical Performance | Key Considerations |
| Accuracy (as % Bias) | -0.13% to -0.71% | Generally good accuracy, but can be susceptible to interferences from other sample components.[2] |
| Precision (as % CV) | 2.9% to 7.73% | Precision is generally lower than that of mass spectrometry-based methods.[2][3] |
| Linearity | Up to at least 11.4 mmol/L | Good linearity within the specified range of the kit. |
| Limit of Detection | 0.01 mmol/L | Sensitivity is typically lower than that of MS-based methods. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing analytical variability and ensuring reproducible results. Below are generalized protocols for LC-MS/MS, GC-MS, and enzymatic analysis of triglycerides.
LC-MS/MS Protocol for Triglyceride Analysis
This protocol is a representative workflow for the analysis of triglycerides in biological samples using this compound as an internal standard.
-
Sample Preparation and Lipid Extraction:
-
To a 20-30 mg tissue sample, add 600 µL of methanol:chloroform (9:1) containing the internal standard, this compound, at a known concentration (e.g., 10 mg/L).
-
Homogenize the sample using a cryomill.
-
Transfer 400 µL of the homogenate to a new tube and add 680 µL of chloroform to achieve a 2:1 chloroform:methanol ratio.
-
Vortex and mix for 30 minutes at 20°C.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol:water-saturated butanol (1:9, v/v).
-
-
Liquid Chromatography:
-
LC System: Agilent 1290 Liquid Chromatography system or equivalent.
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18 or C30).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
MS System: Agilent Triple Quadrupole 6490 Mass Spectrometer or a similar platform.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
GC-IDMS Protocol for Triglyceride Analysis
This protocol outlines the steps for a highly accurate "gold standard" reference method.[2]
-
Sample Preparation:
-
Add a known amount of an isotopically labeled triglyceride internal standard to the serum sample.
-
Extract lipids from the serum using organic solvents.
-
Saponify the extracted triglycerides to release glycerol.
-
Derivatize the glycerol to make it volatile for GC analysis.
-
-
Gas Chromatography:
-
GC System: A high-resolution gas chromatograph.
-
Column: A column suitable for the separation of derivatized glycerol.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other components.
-
-
Mass Spectrometry:
-
MS System: A mass spectrometer capable of isotope dilution analysis.
-
Quantification: The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Enzymatic Assay Protocol for Triglyceride Analysis
This is a general protocol for a colorimetric or fluorometric enzymatic assay.
-
Reagent Preparation:
-
Prepare the working reagent by mixing the enzyme/chromogen reagent with the provided buffer solution.
-
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of the sample (serum, plasma, or standard) to the working solution.
-
Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 20-25°C or 37°C).
-
-
Measurement:
-
Measure the absorbance or fluorescence at the wavelength specified in the kit's instructions.
-
Calculate the triglyceride concentration based on a standard curve prepared with known concentrations of a triglyceride standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an analytical method for triglyceride quantification.
Caption: Experimental workflow for the quantification of triglycerides using LC-MS/MS with an internal standard.
Caption: Decision tree for selecting a triglyceride quantification method based on experimental needs.
References
- 1. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of five enzymic kits for determination of triglyceride concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity of Detection for 19:0-12:0-19:0 TG-d5: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in lipidomics and quantitative mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the linearity of detection for the deuterated triglyceride internal standard 19:0-12:0-19:0 TG-d5 against other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Triglyceride Internal Standards
The ideal internal standard should exhibit a linear response across a wide range of concentrations, closely mimicking the behavior of the endogenous analytes. Deuterated standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification due to their chemical similarity and co-elution with the target analytes.
| Internal Standard | Type | Linearity (R²) | Concentration Range | Key Advantages | Potential Considerations |
| This compound | Deuterated Triglyceride | >0.999 [1] | Not explicitly stated, but used in µM ranges[2] | High chemical and physical similarity to endogenous triglycerides, ensuring excellent correction for matrix effects and ionization suppression.[3] Excellent linearity has been reported.[1] | Not applicable |
| Other Deuterated Triglycerides (e.g., D5-TG Mix I) | Deuterated Triglyceride | >0.999[1] | Not explicitly stated | Similar advantages to this compound. Using a mix of standards can cover a broader range of endogenous triglycerides. | Potential for isotopic overlap if the mass difference is small.[4] |
| Odd-Chain Triglycerides (e.g., tri-17:1 TG) | Odd-Chain Lipid | Generally assumed to be linear, but specific R² values are less commonly published. | Not explicitly stated | Structurally similar to endogenous even-chain triglycerides. | May not perfectly co-elute with all even-chain analytes, potentially leading to differential matrix effects. |
| 13C-Labeled Triglycerides | Stable Isotope Labeled | High linearity expected, similar to deuterated standards. | Not explicitly stated | Minimal isotopic effect on retention time compared to some deuterated compounds. | Generally more expensive than deuterated counterparts. |
Experimental Protocol: Assessing Linearity of Detection
The following protocol outlines a typical workflow for determining the linearity of detection for a triglyceride internal standard like this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Standard Solutions:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., chloroform:methanol 2:1, v/v).
-
A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected physiological concentration range of the target triglycerides. A typical range might span from low ng/mL to high µg/mL.
2. Sample Preparation:
-
A constant, known amount of the internal standard solution is spiked into each calibration standard and the study samples (e.g., plasma, tissue homogenate).
-
Lipids are extracted from the samples using a standard protocol, such as a Folch or Bligh-Dyer extraction.
-
The extracted lipids are dried down and reconstituted in a solvent compatible with the LC-MS system.
3. LC-MS/MS Analysis:
-
Chromatography: A reversed-phase C18 column is commonly used for triglyceride separation. The mobile phases typically consist of a mixture of acetonitrile, isopropanol, and water with an additive like ammonium formate. A gradient elution is employed to separate the different triglyceride species.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion (e.g., [M+NH4]+) and a specific product ion are monitored.
4. Data Analysis:
-
The peak area of the internal standard is recorded for each sample.
-
A calibration curve is constructed by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte in the calibration standards.
-
The linearity of the response is assessed by calculating the coefficient of determination (R²) from the linear regression of the calibration curve. An R² value greater than 0.99 is generally considered to indicate good linearity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the linearity of detection of a triglyceride internal standard.
Caption: Experimental workflow for linearity assessment.
Conclusion
The deuterated triglyceride internal standard this compound demonstrates excellent linearity of detection, with reported R² values exceeding 0.999.[1] Its close structural similarity to endogenous triglycerides makes it a superior choice for correcting analytical variability in quantitative lipidomics studies. By following a robust experimental protocol for linearity assessment, researchers can ensure the accuracy and reliability of their quantitative data, which is crucial for advancing our understanding of the role of lipids in health and disease.
References
A Comparative Purity Assessment of 19:0-12:0-19:0 TG-d5 and Alternative Deuterated Triglyceride Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipidomics and metabolic research, the accuracy of quantitative analysis hinges on the quality of internal standards. Deuterated triglyceride (TG) standards are paramount for correcting variability in mass spectrometry-based quantification. This guide provides an objective comparison of the purity of the 19:0-12:0-19:0 TG-d5 standard against other commercially available deuterated triglyceride alternatives, supported by established analytical methodologies.
Performance Comparison of Deuterated Triglyceride Standards
The primary attribute for assessing a reference standard is its chemical and isotopic purity. Reputable suppliers, such as Avanti Polar Lipids, provide detailed Certificates of Analysis for their products, ensuring a high degree of confidence in their composition. Based on available product specifications, the this compound standard and its common alternatives consistently demonstrate a purity of greater than 99%.
While direct experimental comparisons of minor impurities are not readily published, the consistency in the manufacturing and quality control processes from specialized suppliers allows for a high degree of trust in the stated purity levels. The choice of a specific deuterated TG standard often depends on the specific analytical workflow, the endogenous lipid profile of the sample, and the desire to avoid any potential for isobaric interference.
Table 1: Comparison of Purity for Selected Deuterated Triglyceride Standards
| Internal Standard | Supplier | Stated Purity | Molecular Formula |
| This compound | Avanti Polar Lipids | >99% | C₅₃H₉₇D₅O₆[1] |
| 16:0-18:0-16:0 TG-d5 | Avanti Polar Lipids | >99% | C₅₃H₉₇D₅O₆[2] |
| 14:0-17:1-14:0 TG-d5 | Avanti Polar Lipids | >99% | C₄₈H₈₅D₅O₆[3] |
| 18:1-17:1-18:1 TG-d5 | Avanti Polar Lipids | >99% | C₅₆H₉₇D₅O₆[4] |
| 18:1-19:2-18:1 TG-d5 | Avanti Polar Lipids | >99% | C₅₈H₉₉D₅O₆[5] |
It is imperative for researchers to always refer to the lot-specific Certificate of Analysis for the most accurate and detailed purity information.
Experimental Protocols for Purity Assessment
The purity of triglyceride standards is typically assessed using a combination of chromatographic and mass spectrometric techniques. The following are detailed methodologies for key experiments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a powerful technique for the separation and quantification of lipid species.
Sample Preparation:
-
Prepare a stock solution of the deuterated triglyceride standard in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's linear range.
-
For analysis, further dilute the working solutions in the initial mobile phase.
LC Conditions:
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm is commonly used.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the triglycerides, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40-60 °C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted analysis of the specific triglyceride and potential impurities. Precursor ions are typically the ammonium adducts [M+NH4]+.
-
Collision Energy: Optimized for the specific fragmentation of the triglyceride of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS, particularly after derivatization to fatty acid methyl esters (FAMEs), is a highly effective method for assessing the fatty acid composition and purity of a triglyceride standard.
Sample Preparation (Transesterification):
-
To a known amount of the triglyceride standard, add a solution of sodium methoxide in methanol.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 5-10 minutes).
-
Neutralize the reaction and extract the FAMEs with an organic solvent like hexane.
-
The hexane layer is then concentrated and injected into the GC-MS.
GC Conditions:
-
Column: A polar capillary column, such as a DB-225, is suitable for separating FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp to an appropriate final temperature to ensure elution of all FAMEs.
-
Split Ratio: A split injection is typically used to avoid overloading the column.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan mode to identify all eluted compounds.
-
Mass Range: A typical mass range would be m/z 50-650.
Visualizing the Analytical Workflow
A clear understanding of the experimental process is crucial for accurate data interpretation.
Caption: Workflow for assessing the purity of triglyceride standards.
Logical Framework for Standard Selection
The decision-making process for selecting an appropriate internal standard involves several key considerations.
Caption: Decision tree for selecting a suitable deuterated triglyceride standard.
By adhering to rigorous analytical protocols and selecting high-purity standards from reliable vendors, researchers can ensure the accuracy and reproducibility of their quantitative lipidomic data. The this compound standard and its alternatives, with their documented high purity, serve as excellent tools for achieving this goal.
References
A Comparative Guide to Lipid Quantification: Cross-Validation Using 19:0-12:0-19:0 TG-d5
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipids is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust mass spectrometry-based lipid analysis. This guide provides an objective comparison of lipid quantification methodologies, with a focus on the cross-validation of the deuterated triglyceride internal standard, 19:0-12:0-19:0 TG-d5.
The Role of Internal Standards in Lipidomics
Internal standards are essential in quantitative lipid analysis to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, ensuring it is equally affected by experimental variability. Stable isotope-labeled standards, such as deuterated lipids, are widely considered the gold standard because they are chemically identical to their endogenous counterparts, differing only in mass. This near-identical behavior allows for more accurate and precise quantification by correcting for matrix effects and inconsistencies in instrument response.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. The following table summarizes the key performance differences between using a deuterated triglyceride standard like this compound and a non-deuterated (structural analogue) internal standard.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Triglyceride IS (e.g., odd-chain TG) |
| Chemical & Physical Properties | Nearly identical to endogenous triglycerides. Co-elutes with target analytes in liquid chromatography. | Structurally similar but not identical. May have different chromatographic retention times and ionization efficiencies. |
| Correction for Matrix Effects | Superior. Experiences the same ion suppression or enhancement as the endogenous analytes due to co-elution. | Variable. May not fully compensate for matrix effects if retention time differs significantly from the analyte. |
| Accuracy & Precision | Generally provides higher accuracy and precision due to better correction for analytical variability.[1] | Can provide acceptable accuracy and precision, but may be less reliable in complex matrices. |
| Linearity & Dynamic Range | Typically exhibits a wide linear dynamic range for quantification.[2] | Linearity may be affected by differential matrix effects if it does not co-elute with the analyte. |
| Potential for Interference | Low potential for interference as it is isotopically distinct from endogenous lipids. | Must be a species not naturally present in the sample to avoid interference. |
| Cost & Availability | Generally higher cost due to the complexity of synthesis. | Often more readily available and less expensive. |
Quantitative Performance Data
| Performance Metric | Method Using Deuterated IS (e.g., this compound) | Method Using Non-Deuterated IS | Reference |
| Linearity (R²) | > 0.99 | > 0.98 | [3] |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range | Dependent on analyte and matrix, may be higher than with deuterated IS | |
| Accuracy (% Bias) | Typically within ±15% | Can be within ±20%, but more susceptible to matrix effects | [1] |
| Precision (% CV) | < 15% | < 20%, but can be higher with complex matrices | [4] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible lipidomics data. Below are representative protocols for lipid extraction and a validation experiment for an internal standard like this compound.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol describes a standard procedure for extracting lipids from plasma samples, incorporating the internal standard at the beginning of the process to account for extraction variability.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution in chloroform/methanol (2:1, v/v).
-
Lipid Extraction:
-
Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Lipid Collection: Carefully aspirate the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS analysis.
Protocol 2: Validation of Internal Standard Performance
This protocol outlines a key experiment to validate the performance of this compound by evaluating its ability to compensate for matrix effects.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a representative triglyceride analyte and the this compound internal standard in a suitable organic solvent.
-
Create a series of calibration standards by serial dilution of the analyte stock solution.
-
-
Sample Sets for Matrix Effect Evaluation:
-
Set 1 (Analyte in Neat Solution): Spike the calibration standards into the reconstitution solvent.
-
Set 2 (Analyte in Matrix): Spike the calibration standards into a pooled blank plasma matrix that has been subjected to the lipid extraction protocol.
-
Set 3 (Internal Standard in Neat Solution): Prepare a solution of the this compound in the reconstitution solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standard in Post-Extraction Spiked Matrix): Extract blank plasma from multiple sources. Spike the extracted blank matrix with this compound at the same concentration as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard.
-
Calculate the Internal Standard-Normalized Matrix Factor.
-
A lower coefficient of variation (CV) for the IS-normalized MF across different matrix sources indicates better compensation for matrix effects.
-
Visualizations
Diagrams created using Graphviz to illustrate key workflows and concepts.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 19:0-12:0-19:0 TG-d5 Across Different Mass Analyzers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deuterated triglyceride 19:0-12:0-19:0 TG-d5 is a critical internal standard for the accurate quantification of triglycerides (TGs) in complex biological matrices. Its performance, however, is intrinsically linked to the mass spectrometry platform employed. This guide provides a comparative overview of the performance of TG analysis using deuterated internal standards like this compound across three common mass analyzer platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
Quantitative Performance Comparison
The choice of mass analyzer significantly impacts key performance metrics such as sensitivity, linearity, and precision. The following table summarizes typical performance characteristics for triglyceride analysis on these platforms. While not exclusively derived from studies using this compound, these values are representative of what can be expected when using such deuterated internal standards for quantitative lipidomics.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Untargeted Profiling & Identification | High-Resolution Profiling & Quantification |
| Typical Sensitivity (LOD) | Low to mid pg on column | Mid to high pg on column | Sub to low pg on column[1] |
| Linear Dynamic Range | 3-5 orders of magnitude | 3-4 orders of magnitude | 4-6 orders of magnitude |
| Precision (CV%) | <15% (typically <5-10%)[2] | <20% | <15% |
| Mass Accuracy | Low Resolution | High Resolution (<5 ppm) | High Resolution (<3 ppm)[1] |
| Mass Resolution | Unit Mass Resolution | > 20,000 | > 70,000[3][4] |
Conceptual Framework for Triglyceride Quantification
The use of a deuterated internal standard like this compound is fundamental to accurate quantification via isotope dilution mass spectrometry. The workflow corrects for variability during sample preparation and analysis.
Caption: Workflow for triglyceride quantification using a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for triglyceride analysis.
Sample Preparation: Lipid Extraction from Human Plasma
This protocol is a standard method for extracting lipids from plasma samples prior to LC-MS/MS analysis.
-
Aliquoting: In a clean microcentrifuge tube, add 20 µL of human plasma.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol/chloroform).
-
Protein Precipitation and Lipid Extraction: Add a solution of cold chloroform/methanol (2:1, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
LC-MS/MS Method for Targeted Triglyceride Quantification on a Triple Quadrupole Mass Spectrometer
This method is optimized for the high-throughput, sensitive, and specific quantification of triglycerides.
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column with a particle size of <2 µm.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the triglycerides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for triglycerides is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acyl chains. For this compound, the precursor ion and characteristic product ions would be specifically monitored.
-
Collision Energy: Optimized for the fragmentation of each specific triglyceride.
-
Logical Relationship of Mass Analyzer Choice and Application
The selection of a mass analyzer is dictated by the goals of the research. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a mass analyzer for triglyceride analysis.
Comparison of Mass Analyzer Platforms
Triple Quadrupole (QqQ) Mass Spectrometer
Triple quadrupole instruments are the gold standard for targeted quantitative analysis due to their high sensitivity and specificity in MRM mode.[5] For the analysis of triglycerides using this compound, a QqQ would be the instrument of choice for clinical applications and large-scale cohort studies where precise and accurate quantification of a predefined list of TGs is required.[2][6][7] The excellent duty cycle of MRM ensures high sensitivity even for low-abundance species.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Q-TOF systems offer a balance of good sensitivity and high mass resolution, making them ideal for untargeted lipidomics and the identification of unknown triglycerides.[8][9] While not as sensitive as a triple quadrupole in targeted mode, a Q-TOF provides valuable qualitative information and can be used for semi-quantitative analysis. The high mass accuracy allows for the confident determination of the elemental composition of the detected triglycerides.
Orbitrap Mass Spectrometer
Orbitrap mass analyzers provide the highest mass resolution and mass accuracy, which is advantageous for resolving isobaric and isomeric lipid species.[3][10][11][12] This is particularly useful in shotgun lipidomics, where complex mixtures are directly infused into the mass spectrometer.[3][10][12] For studies involving this compound, an Orbitrap would enable not only accurate quantification but also the confident identification of a wide range of other lipid species in the same analytical run. The high resolution can also be beneficial in reducing interferences from the sample matrix.[1]
References
- 1. Analysis of triacylglycerol hydroperoxides in human lipoproteins by Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shotgun Lipidomics by Ultra-High Resolution Orbitrap Fourier Transform Mass Spectrometry: MPI-CBG [mpi-cbg.de]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Analysis with Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
The Analytical Edge: A Comparative Guide to 19:0-12:0-19:0 TG-d5 as an Internal Standard in Lipidomics
For researchers, scientists, and drug development professionals engaged in the precise quantification of triglycerides, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 19:0-12:0-19:0 TG-d5, a deuterated triglyceride internal standard, against other common alternatives, supported by experimental data and detailed protocols. Its purpose is to offer an objective assessment of its performance in mass spectrometry-based lipidomics, enabling informed decisions for robust and reproducible analytical methods.
The asymmetrical deuterated triglyceride, 1,3-dinonadecanoyl-2-dodecanoyl-glycerol-d5 (this compound), has emerged as a valuable tool for the accurate quantification of triglycerides in complex biological matrices. Its chemical properties, including a high molecular weight and structural similarity to endogenous triglycerides, make it an effective internal standard to correct for variations in sample extraction, processing, and instrument response.
Performance Comparison of Triglyceride Internal Standards
The efficacy of an internal standard is determined by its ability to mimic the behavior of the analyte of interest throughout the analytical process. Key performance indicators include extraction recovery and matrix effects. The following table summarizes a comparison of this compound with other deuterated triglyceride internal standards in human plasma, as determined by a four-dimensional trapped ion mobility spectrometry lipidomics workflow.[1]
| Internal Standard | Average Recovery (%) | Standard Deviation of Recovery | Average Matrix Effect (%) | Standard Deviation of Matrix Effect |
| This compound | 126.5 | 48.3 | 75.6 | 22.9 |
| TG 14:0_16:1_14:0 d5 | 103.4 | 36.8 | 97.9 | 55.1 |
| TG 17:0_17:1_17:0 d5 | 89.8 | 75.6 | 87.6 | 29.4 |
Data adapted from a study on high-throughput clinical profiling of human blood samples.[1]
This data indicates that this compound exhibits high recovery, suggesting efficient extraction from the biological matrix. While the matrix effect is notable, its consistent behavior allows for reliable normalization of endogenous triglyceride signals.
Alternative Deuterated Triglyceride Internal Standards
Several other deuterated triglyceride internal standards are commercially available and have been utilized in lipidomics research. The choice of a specific standard can depend on the particular triglycerides being targeted and the analytical platform. Some common alternatives include:
-
d5-TG 17:0/17:1/17:0 : Used in comprehensive plasma lipid analysis.
-
TG 15:0/18:1(d7)/15:0 : Employed in studies of plasma triglyceride fatty acid composition.
-
A mixture of deuterated triglycerides : LIPID MAPS provides mixtures containing various d5-TGs, including this compound, for broad-spectrum lipid analysis.
Detailed Experimental Protocols
The successful application of this compound relies on optimized experimental protocols. Below are two examples of its use in recent research.
Protocol 1: Lipid Extraction from Brain Tissue for Alzheimer's Disease Research
This protocol details the use of this compound for the analysis of lipids in human motor cortex white matter.[2]
-
Homogenization : 20-30 mg of frozen brain tissue is homogenized in 600 µL of a 9:1 methanol:chloroform solution containing 10 mg/L of internal standards, including TG-d5 19:0/12:0/19:0.
-
Lipid Extraction : A monophasic lipid extraction is performed.
-
LC-MS/MS Analysis : The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry.
Protocol 2: Lipidomic Analysis of Mosquito Cells in Flavivirus Research
This protocol describes the application of this compound in studying the lipidome of Aedes aegypti cells infected with Zika and Dengue viruses.[3]
-
Cell Quenching and Lysis : Cells are washed with PBS and quenched with liquid nitrogen. A solution of 1:9 chloroform:methanol containing 10 µg/mL of internal standards, including TG-d5 19:0/12:0/19:0, is added.
-
Lipid Extraction : The cell extract is subjected to a lipid extraction procedure.
-
LC-MS Analysis : The lipid extracts are analyzed in positive ionization mode to achieve comprehensive lipid coverage.
Visualizing the Workflow and Biological Context
To further illustrate the application and relevance of this compound, the following diagrams depict a typical experimental workflow and the central role of triglycerides in metabolic pathways.
References
Safety Operating Guide
Proper Disposal of 19:0-12:0-19:0 TG-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 19:0-12:0-19:0 TG-d5, a deuterated triglyceride used in specialized research applications. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must follow specific waste management protocols. Disposal procedures should align with local, state, and federal regulations for chemical waste.
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. The material should be handled as a chemical waste product and segregated for appropriate disposal, which typically involves incineration or other approved chemical treatment methods.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the full chemical name: "this compound".
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use chemically resistant, leak-proof containers for all this compound waste.
-
Ensure containers are securely sealed to prevent spills or leaks.
-
-
Storage Prior to Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, provided in the available safety documentation. Disposal quantities will be dictated by experimental usage and institutional limits for chemical waste accumulation.
| Parameter | Value |
| Recommended Disposal Method | Professional Waste Disposal Service |
| Alternate Disposal Methods | Incineration or Chemical Treatment |
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 19:0-12:0-19:0 TG-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 19:0-12:0-19:0 TG-d5. The following procedures are based on general laboratory safety protocols and information for similar deuterated lipid compounds, as a specific Safety Data Sheet (SDS) for this product was not publicly available at the time of this writing. It is imperative to always consult the official SDS from the manufacturer upon receipt of the product and to perform a risk assessment for your specific laboratory conditions.
I. Personal Protective Equipment (PPE)
While this compound is anticipated to be a non-hazardous substance based on available information for similar compounds, adherence to standard laboratory PPE protocols is mandatory to ensure personal safety and prevent contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against incidental skin contact and prevents contamination of the sample. |
| Eye Protection | Safety glasses with side shields or safety goggles | Shields eyes from potential splashes or aerosols during handling. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from accidental spills. |
| Foot Protection | Closed-toe shoes | Prevents injuries from dropped items or spills. |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural, step-by-step guidance for the safe handling of this compound, from receiving to preparation for use.
-
Receiving and Storage:
-
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which could compromise the sample.
-
Handle the compound in a clean, designated area, such as a laboratory fume hood or a clean bench, to minimize the risk of contamination.
-
Use clean, dedicated spatulas and weighing instruments.
-
-
Weighing and Dissolving:
-
Weigh the desired amount of the powdered compound carefully.
-
If creating a solution, add the appropriate solvent to the weighed compound. Ensure the chosen solvent is compatible with the experimental protocol.
-
III. Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Unused Product and Empty Containers: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be disposed of as solid laboratory waste.
IV. Experimental Workflow
The following diagram illustrates a typical workflow for the handling and use of this compound in a research setting.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
